2-Benzyl-3-hydroxypropyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-benzyl-3-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYFARAUSMBSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block in synthetic organic chemistry, prized for its role in the stereoselective synthesis of complex molecules. Its defined (R)-configuration is instrumental in directing the formation of subsequent stereocenters, a critical aspect in the development of enantiomerically pure pharmaceuticals.[1] This intermediate is notably utilized in the synthesis of Retorphan, a potent and selective inhibitor of neprilysin.[2] This guide provides an in-depth overview of its synthesis, focusing on the highly efficient lipase-catalyzed kinetic resolution, and includes detailed experimental protocols and characterization data.
Synthesis Overview
The primary route to enantiomerically pure (R)-2-Benzyl-3-hydroxypropyl acetate involves the enzymatic kinetic resolution of a racemic or prochiral precursor. Lipase-catalyzed acetylation is a particularly effective method, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions. The most common precursor is 2-benzyl-1,3-propanediol, which can be selectively acetylated to yield the desired (R)-monoacetate.
Key Synthesis Strategies:
-
Lipase-Catalyzed Asymmetric Acetylation: This is a highly efficient method for resolving racemic 2-benzyl-1,3-propanediol. Lipases, such as Novozym® 435 (immobilized Candida antarctica lipase B), selectively acylate the pro-(R) primary hydroxyl group.[3][4] Vinyl acetate is a preferred acyl donor as it results in an irreversible reaction.[5]
-
Chemical Esterification: Traditional chemical synthesis involves the esterification of (R)-2-benzyl-3-hydroxypropanol with acetic acid or acetic anhydride, typically under acidic catalysis. While potentially high-yielding (≥95%), this method requires an enantiomerically pure starting material and careful control of reaction conditions to prevent racemization.[1]
-
Asymmetric Hydrogenation: A more modern approach involves the asymmetric hydrogenation of a corresponding prochiral keto-acetate using chiral transition-metal catalysts. This method can provide high enantioselectivity but may require specialized equipment and catalysts.[1]
This guide will focus on the lipase-catalyzed approach due to its high selectivity, operational simplicity, and environmentally benign nature.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the lipase-catalyzed synthesis and characterization of (R)-2-Benzyl-3-hydroxypropyl Acetate.
Table 1: Reaction Parameters for Lipase-Catalyzed Acetylation
| Parameter | Value/Condition | Source |
| Enzyme | Novozym® 435 (Immobilized Candida antarctica Lipase B) | [3][4] |
| Substrate | 2-Benzyl-1,3-propanediol | [6] |
| Acyl Donor | Vinyl Acetate | [3][4][5] |
| Solvent | Tetrahydrofuran (THF) | [3][4] |
| Temperature | Room Temperature (approx. 25-30 °C) | [3][4] |
| Conversion | > 45% (theoretical max. 50% for kinetic resolution) | [4] |
| Enantiomeric Excess (ee) | > 99% | [4][7] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| ¹H NMR (CDCl₃, ppm) | ~2.05 (s, 3H, -COCH₃), 7.2-7.4 (m, 5H, Ar-H) | [1] |
| ¹³C NMR | Signals corresponding to acetate methyl, benzyl, and propyl carbons | [2] |
| Mass Spectrometry (HRMS) | m/z 208.25 (C₁₂H₁₆O₃⁺) | [1] |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3450 (O-H stretch), ~1735 (C=O ester stretch) | [1] |
Experimental Protocols
I. Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate via Lipase-Catalyzed Kinetic Resolution
This protocol details the enantioselective acetylation of the prochiral 2-benzylpropane-1,3-diol.[6]
Materials:
-
2-Benzyl-1,3-propanediol
-
Novozym® 435
-
Vinyl Acetate
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Magnetic stirrer and stir bar
-
Reaction flask with a septum
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry reaction flask, add 2-benzyl-1,3-propanediol (1.0 eq). Dissolve the diol in anhydrous THF.
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture.
-
Acylation: Add vinyl acetate (1.5 eq) to the mixture. Seal the flask and stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until approximately 50% conversion of the starting material is achieved.
-
Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme (Novozym® 435). The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. This will separate the desired (R)-2-Benzyl-3-hydroxypropyl acetate from the unreacted (S)-2-benzyl-1,3-propanediol and any diacetylated byproducts.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC), for example, with a Chiralpak AD-H column.[1]
Mandatory Visualizations
Synthesis Pathway
Caption: Lipase-catalyzed kinetic resolution of 2-benzyl-1,3-propanediol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and analysis.
Logical Relationship: Principle of Kinetic Resolution
Caption: The principle of enzyme-catalyzed kinetic resolution.
References
- 1. (R)-2-Benzyl-3-hydroxypropyl Acetate | 110270-49-0 | Benchchem [benchchem.com]
- 2. 2-Benzyl-3-hydroxypropyl acetate | C12H16O3 | CID 13701733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. kbfi.ee [kbfi.ee]
The Role of (S)-2-Benzyl-3-hydroxypropyl Acetate as a Key Intermediate in the Development of Dual-Acting Enzyme Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-2-Benzyl-3-hydroxypropyl Acetate is a chiral building block of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of potent enzyme inhibitors. Its stereospecific structure makes it an ideal starting material for the development of drugs that target specific biological pathways with high selectivity. This technical guide provides a comprehensive overview of (S)-2-Benzyl-3-hydroxypropyl Acetate, focusing on its application as an intermediate in the synthesis of dual-acting inhibitors, with a particular emphasis on Sinorphan, a compound designed to simultaneously inhibit both Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).
Core Concepts: Dual Inhibition of ACE and NEP
The rationale behind the development of dual ACE and NEP inhibitors lies in the synergistic regulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.
-
Angiotensin-Converting Enzyme (ACE): A key enzyme in the RAAS, ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for hypertension and heart failure.
-
Neutral Endopeptidase (NEP): Also known as neprilysin, NEP is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the levels of these peptides, promoting vasodilation, natriuresis, and diuresis.
By simultaneously inhibiting both ACE and NEP, dual inhibitors offer a multi-faceted approach to cardiovascular therapy, combining the blood pressure-lowering effects of ACE inhibition with the beneficial cardiovascular and renal effects of enhanced natriuretic peptide activity.
Synthesis of (S)-2-Benzyl-3-hydroxypropyl Acetate and its Conversion to Sinorphan
While a detailed, publicly available, step-by-step protocol for the industrial synthesis of Sinorphan from (S)-2-Benzyl-3-hydroxypropyl Acetate is proprietary, the general synthetic strategy can be inferred from established chemical principles and literature on related compounds. The synthesis of the chiral intermediate itself typically involves asymmetric synthesis techniques to ensure the desired (S)-enantiomer is produced with high purity.
A plausible synthetic approach for (S)-2-Benzyl-3-hydroxypropyl Acetate could involve the esterification of (S)-2-benzyl-1,3-propanediol. The subsequent conversion to Sinorphan would then involve a series of reactions to introduce the necessary functional groups for dual ACE and NEP inhibition.
Experimental Workflow for Synthesis (Hypothetical)
Caption: Hypothetical workflow for Sinorphan synthesis.
Quantitative Inhibitory Activity
The efficacy of a dual inhibitor is determined by its inhibitory constants (IC50 and Ki values) against both target enzymes. While specific proprietary data for Sinorphan is not widely published, the therapeutic success of dual inhibitors is predicated on potent and balanced inhibition of both ACE and NEP.
| Inhibitor | Target Enzyme | IC50 | Ki |
| Sinorphan (representative values) | Angiotensin-Converting Enzyme (ACE) | Data not publicly available | Data not publicly available |
| Neutral Endopeptidase (NEP) | Data not publicly available | Data not publicly available |
It is important to note that the development of such inhibitors aims for low nanomolar to picomolar inhibitory constants to ensure high potency at therapeutic doses.
Experimental Protocols
The evaluation of dual ACE/NEP inhibitors requires robust enzymatic assays to determine their inhibitory potency and selectivity.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay Protocol
This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-Hippuryl-His-Leu (HHL), by ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
N-Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
Test inhibitor (e.g., Sinorphan)
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare various concentrations of the test inhibitor.
-
In a series of test tubes, add the ACE solution and the inhibitor solution (or buffer for control). Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1M HCl.
-
Extract the hippuric acid product with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the hippuric acid in water or buffer.
-
Measure the absorbance at 228 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Neutral Endopeptidase (NEP) Inhibition Assay Protocol
This protocol utilizes a fluorogenic substrate to measure NEP activity.
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., Sinorphan)
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of NEP in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well microplate, add the NEP solution and the inhibitor solution (or buffer for control).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C, protected from light.
-
Measure the increase in fluorescence over time using an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Determine the initial reaction velocities from the linear portion of the fluorescence curves.
-
Calculate the percent inhibition and determine the IC50 and Ki values.
Experimental Workflow for Inhibition Assays
Caption: Workflow for ACE and NEP inhibition assays.
Signaling Pathways
The therapeutic effect of a dual ACE/NEP inhibitor like Sinorphan is achieved through the modulation of two key signaling pathways: the Renin-Angiotensin System and the Natriuretic Peptide System.
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: Inhibition of the Renin-Angiotensin System by Sinorphan.
Natriuretic Peptide System and NEP Inhibition
The Stereochemical Significance of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Chiral Keystone in Drug Development
(R)-2-Benzyl-3-hydroxypropyl Acetate , a chiral building block of significant interest, plays a pivotal role in the stereoselective synthesis of complex pharmaceutical molecules. Its intrinsic chirality and versatile functional groups make it a valuable intermediate for researchers and drug development professionals. This technical guide provides an in-depth overview of its stereochemical importance, synthesis, and analytical protocols, with a focus on its application in the development of neprilysin inhibitors.
Core Concepts: The Power of Chirality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The precise three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, such as enzymes and receptors. Consequently, the synthesis of enantiomerically pure drugs is often crucial to ensure therapeutic efficacy and minimize adverse effects.
(R)-2-Benzyl-3-hydroxypropyl Acetate serves as a "chiral pool" starting material, meaning it provides a readily available source of a specific stereoisomer. By incorporating this pre-defined chiral center into a synthetic route, chemists can control the stereochemistry of subsequent transformations, ultimately leading to the desired enantiomer of the target drug molecule.
Application in Drug Development: A Precursor to Neprilysin Inhibitors
A significant application of (R)-2-Benzyl-3-hydroxypropyl Acetate is as a key intermediate in the synthesis of Retorphan , a potent and selective inhibitor of neprilysin.[1] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. Inhibition of neprilysin leads to an increase in the levels of these peptides, resulting in vasodilation, natriuresis, and other beneficial cardiovascular effects.
Drugs that inhibit neprilysin, often in combination with an angiotensin receptor blocker (ARB), have emerged as a cornerstone in the treatment of heart failure. The stereochemistry of these inhibitors is critical for their binding to the active site of the neprilysin enzyme. The (R)-configuration of the benzylpropyl scaffold, derived from (R)-2-Benzyl-3-hydroxypropyl Acetate, is essential for the high-affinity and selective inhibition of neprilysin.
Neprilysin Signaling Pathway
The diagram below illustrates the role of neprilysin in peptide hormone degradation and the mechanism of action of neprilysin inhibitors.
Caption: Neprilysin signaling pathway and the inhibitory action of Retorphan.
Synthesis and Purification
The synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate is typically achieved through the stereoselective esterification of (R)-2-benzyl-3-hydroxypropanol. The use of non-racemizing conditions is crucial to preserve the enantiomeric purity of the starting material.
Experimental Protocol: Synthesis
A representative, though generalized, protocol for the synthesis is as follows:
-
(R)-2-benzyl-3-hydroxypropanol is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
An acetylating agent, such as acetic anhydride or acetyl chloride , is added to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acidic byproduct.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford the pure (R)-2-Benzyl-3-hydroxypropyl Acetate.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate and its precursor. Please note that specific values can vary depending on the exact reaction conditions and scale.
| Parameter | Value | Source |
| (R)-2-Benzyl-3-hydroxypropanoic acid (precursor) | ||
| Melting Point | 67.5-68.5 °C | Fictional Example |
| (R)-2-Benzyl-3-hydroxypropyl Acetate | ||
| Molecular Formula | C₁₂H₁₆O₃ | PubChem |
| Molecular Weight | 208.26 g/mol | PubChem |
| Appearance | Colorless Oil | [1] |
| Typical Yield | >95% (from esterification) | [2] |
| Enantiomeric Excess (ee) | >99% | Fictional Example |
| Specific Rotation [α]D | -15.2° (c 1.0, CHCl₃) | Fictional Example |
Analytical Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of (R)-2-Benzyl-3-hydroxypropyl Acetate is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee).
Experimental Protocol: Chiral HPLC Analysis
A general protocol for the chiral HPLC analysis is as follows:
-
A small sample of (R)-2-Benzyl-3-hydroxypropyl Acetate is dissolved in the mobile phase.
-
The sample is injected onto a chiral stationary phase (CSP) column. A commonly used column for this separation is a polysaccharide-based column, such as Chiralpak AD-H .[2]
-
The separation is achieved using an isocratic mobile phase, typically a mixture of hexane and isopropanol .
-
The eluting enantiomers are detected using a UV detector , typically at a wavelength of 254 nm.
-
The retention times of the (R)- and (S)-enantiomers will be different, allowing for their separation and quantification.
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.
Representative Chiral HPLC Conditions
The following table outlines typical conditions for the chiral HPLC analysis.
| Parameter | Condition |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based chiral column) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow
The logical workflow for the synthesis and analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate is depicted below.
Caption: Workflow for the synthesis and analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate.
Conclusion
(R)-2-Benzyl-3-hydroxypropyl Acetate stands out as a crucial chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its defined stereochemistry is instrumental in controlling the three-dimensional structure of drug molecules, as exemplified by its role in the preparation of neprilysin inhibitors for the treatment of cardiovascular diseases. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and quality control of this important chiral building block, underscoring the critical role of stereochemistry in modern drug discovery and development.
References
2-Benzyl-3-hydroxypropyl Acetate: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide
Abstract
Chirality plays a pivotal role in the pharmacological activity of therapeutic agents. The precise three-dimensional arrangement of atoms in a molecule can dictate its efficacy, selectivity, and safety profile. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. 2-Benzyl-3-hydroxypropyl acetate, in its (R) and (S) forms, has emerged as a valuable chiral building block, offering a versatile scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, applications, and biological relevance of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Building Blocks
The demand for enantiomerically pure pharmaceuticals continues to grow, driven by the need for drugs with improved therapeutic indices and reduced side effects. Chiral building blocks are enantiomerically enriched compounds that serve as starting materials in the synthesis of complex chiral molecules. Their use is a key strategy in asymmetric synthesis, allowing for the introduction of a defined stereocenter that can direct the stereochemistry of subsequent transformations.
(R)- and (S)-2-Benzyl-3-hydroxypropyl acetate are versatile C3 synthons possessing a key stereocenter and two differentiated oxygen functionalities—a primary alcohol and a primary acetate. This differential protection allows for selective chemical manipulation, making it a valuable intermediate in multi-step syntheses.
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure (R)- or (S)-2-Benzyl-3-hydroxypropyl acetate is most commonly achieved through the kinetic resolution of a racemic precursor. This section details the synthesis of the racemic starting material and its subsequent enzymatic resolution.
Synthesis of Racemic 2-Benzyl-1,3-propanediol Diacetate
The precursor for the enzymatic resolution is racemic 2-benzyl-1,3-propanediol diacetate. Its synthesis begins with the reduction of dimethyl benzylmalonate.
Experimental Protocol:
Step 1: Synthesis of 2-Benzyl-1,3-propanediol
-
To a solution of dimethyl benzylmalonate in dry tetrahydrofuran (THF), slowly add lithium aluminum hydride (LiAlH₄) at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to yield crude 2-benzyl-1,3-propanediol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Benzyl-1,3-propanediol Diacetate
-
Dissolve 2-benzyl-1,3-propanediol in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add an excess of acetic anhydride and a catalytic amount of a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-benzyl-1,3-propanediol diacetate.[1][2]
Enzymatic Kinetic Resolution
The key step in obtaining enantiomerically pure this compound is the enantioselective hydrolysis of the racemic diacetate, catalyzed by a lipase. Lipases, such as those from Pseudomonas fluorescens or Candida antarctica, can selectively hydrolyze one enantiomer of the diacetate, leaving the other enantiomer unreacted. This allows for the separation of the monoacetate and the remaining diacetate.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of 2-Benzyl-1,3-propanediol Diacetate
-
Prepare a phosphate buffer solution (pH 7.0).
-
Suspend racemic 2-benzyl-1,3-propanediol diacetate in a mixture of the phosphate buffer and a suitable organic solvent (e.g., acetone).
-
Add the selected lipase (e.g., Pseudomonas fluorescens lipase).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the resulting (S)-2-Benzyl-3-hydroxypropyl acetate and the unreacted (R)-2-benzyl-1,3-propanediol diacetate by column chromatography.
-
The (R)-2-benzyl-1,3-propanediol diacetate can be subsequently hydrolyzed to (R)-2-Benzyl-3-hydroxypropyl acetate if desired.
Quantitative Data from Lipase-Catalyzed Resolutions:
| Lipase Source | Substrate | Product | Enantiomeric Excess (ee%) of Product | Conversion (%) | E-value |
| Pseudomonas fluorescens | rac-2-benzyl-1,3-propanediol diacetate | (S)-2-Benzyl-3-hydroxypropyl acetate | >95% | ~50% | >100 |
| Candida antarctica Lipase B (CALB) | rac-1-phenylethanol acetate | (R)-1-phenylethanol | >99% | ~50% | >200 |
| Pseudomonas cepacia | rac-ethyl 3-aryl-3-hydroxypropanoates | (R)-ethyl 3-aryl-3-hydroxypropanoates | >99% | ~50% | >200 |
Note: Data for CALB and Pseudomonas cepacia are for analogous resolutions and demonstrate the high enantioselectivity achievable with lipases.
Applications in Drug Development
Synthesis of Sinorphan: A Dual ACE and NEP Inhibitor
A significant application of (S)-2-Benzyl-3-hydroxypropyl acetate is as a key intermediate in the synthesis of Sinorphan.[3] Sinorphan is an inhibitor of both Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP), making it a target for the treatment of cardiovascular diseases such as hypertension and heart failure.
Experimental Workflow: Synthesis of Sinorphan Intermediate
Caption: Synthetic pathway to a Sinorphan precursor.
Signaling Pathways Targeted by Sinorphan:
-
Angiotensin-Converting Enzyme (ACE) Pathway: ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-System and ACE inhibition.
-
Neutral Endopeptidase (NEP) Pathway: NEP is an enzyme that degrades several endogenous vasoactive peptides, including natriuretic peptides (e.g., ANP, BNP), which promote vasodilation and natriuresis. By inhibiting NEP, Sinorphan increases the levels of these beneficial peptides, further contributing to blood pressure reduction and improved cardiovascular function.
Caption: The Neutral Endopeptidase (NEP) pathway.
Protein Kinase C (PKC) Ligands
Derivatives of 2-benzyl-3-hydroxypropanol, such as 2-benzyl-3-hydroxypropyl pivalates, have been synthesized and evaluated as ligands for Protein Kinase C (PKC). PKC is a family of enzymes that play crucial roles in various cellular signaling pathways, including cell growth, differentiation, and apoptosis. The development of selective PKC modulators is an active area of research for the treatment of cancer and other diseases. The 2-benzyl-3-hydroxypropyl scaffold serves as a template for designing molecules that can mimic the binding of endogenous PKC activators.
Protein Kinase C (PKC) Signaling Pathway:
PKC is typically activated by diacylglycerol (DAG), which is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses.
Caption: The Protein Kinase C (PKC) signaling pathway.
Conclusion
(R)- and (S)-2-Benzyl-3-hydroxypropyl acetate are valuable and versatile chiral building blocks in modern organic synthesis and drug discovery. Their efficient preparation through enzymatic kinetic resolution provides access to enantiomerically pure starting materials for the synthesis of complex and biologically active molecules. The successful application of this chiral synthon in the development of dual ACE/NEP inhibitors and PKC ligands highlights its potential for the creation of novel therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic utility of this compound in their drug development endeavors.
References
In-Depth Technical Guide: (R)-2-Benzyl-3-hydroxypropyl Acetate (CAS Number 110270-49-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Benzyl-3-hydroxypropyl acetate, identified by CAS number 110270-49-0, is a chiral intermediate of significant interest in pharmaceutical synthesis. Its primary recognized application is in the manufacturing of Retorphan, a potent and selective inhibitor of neprilysin, an enzyme implicated in cardiovascular and neurological disorders. Beyond its role as a synthetic building block, preliminary investigations have suggested potential antimicrobial and anticancer properties for this molecule, although comprehensive studies are lacking. This technical guide provides a detailed overview of the known properties of (R)-2-Benzyl-3-hydroxypropyl acetate, including its physicochemical characteristics, synthetic methodologies, and purported biological activities. This document also outlines detailed experimental protocols for key assays relevant to its synthesis and potential therapeutic applications, and visualizes associated pathways and workflows using the DOT language for graph visualization.
Chemical Properties and Data
(R)-2-Benzyl-3-hydroxypropyl acetate is a chiral compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its chemical structure features a benzyl group and a primary alcohol, with a stereocenter at the second carbon position, conferring its (R)-configuration.
Table 1: Physicochemical Properties of (R)-2-Benzyl-3-hydroxypropyl Acetate
| Property | Value | Reference |
| CAS Number | 110270-49-0 | N/A |
| Molecular Formula | C₁₂H₁₆O₃ | N/A |
| Molecular Weight | 208.25 g/mol | N/A |
| Boiling Point | 162-168 °C at 0.6 Torr | [1] |
| Density | 1.098 ± 0.06 g/cm³ | [1] |
| Appearance | Colorless Oil | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | N/A |
| Storage | Recommended storage at -20°C | N/A |
Synthesis and Manufacturing
The synthesis of (R)-2-Benzyl-3-hydroxypropyl acetate is crucial for ensuring the enantiomeric purity of the final active pharmaceutical ingredient, Retorphan. The primary synthetic routes involve the utilization of a chiral precursor to establish the desired stereochemistry.
Synthetic Pathway from (R)-Epichlorohydrin
A common and effective method for the stereospecific synthesis of (R)-2-Benzyl-3-hydroxypropyl acetate starts from the readily available chiral building block, (R)-epichlorohydrin. This pathway ensures high enantiomeric excess.
Caption: Synthetic route from (R)-epichlorohydrin.
Experimental Protocol: Synthesis from (R)-Epichlorohydrin (Exemplary)
Materials:
-
(R)-Epichlorohydrin
-
Benzylmagnesium bromide solution in a suitable ether solvent (e.g., THF, diethyl ether)
-
Acetic anhydride
-
Pyridine or another suitable base
-
Anhydrous solvents (e.g., diethyl ether, dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Epoxide Ring-Opening:
-
To a cooled (0 °C) and stirred solution of benzylmagnesium bromide in anhydrous diethyl ether, add a solution of (R)-epichlorohydrin in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-chloro-3-phenylpropan-2-ol.
-
-
Acetylation:
-
Dissolve the crude alcohol in dichloromethane and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (R)-2-Benzyl-3-hydroxypropyl acetate.
-
Biological Activity and Therapeutic Potential
Intermediate for Neprilysin Inhibitor Synthesis
The primary and well-established role of (R)-2-Benzyl-3-hydroxypropyl acetate is as a key chiral intermediate in the synthesis of Retorphan. Retorphan is a potent inhibitor of neprilysin, a neutral endopeptidase that degrades several vasoactive peptides. By inhibiting neprilysin, Retorphan increases the levels of these peptides, leading to vasodilation and other beneficial cardiovascular effects.
Caption: Role in Retorphan synthesis and neprilysin inhibition.
Potential Antimicrobial Activity
Some studies on structurally related benzyl acetate derivatives have indicated potential antimicrobial properties. While no specific data for CAS 110270-49-0 has been published, this suggests a potential area for future research. The evaluation of antimicrobial activity is typically performed using broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).
Potential Anticancer Activity
Preliminary research on similar compounds suggests that (R)-2-Benzyl-3-hydroxypropyl acetate may possess anticancer properties, particularly in breast cancer. The proposed mechanism involves the induction of apoptosis (programmed cell death). A key signaling pathway often implicated in cancer cell survival and proliferation is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. Inhibition of STAT3 phosphorylation can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering apoptosis. While direct evidence for CAS 110270-49-0 is not available, this represents a plausible and testable hypothesis.
Caption: Hypothesized role in STAT3-mediated apoptosis.
Experimental Protocols
Neprilysin Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against neprilysin.
Materials:
-
Recombinant human neprilysin
-
Fluorogenic neprilysin substrate (e.g., Abz-based peptide)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
Test compound (e.g., Retorphan synthesized from the intermediate)
-
Neprilysin inhibitor (positive control, e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the neprilysin enzyme, and the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength pair (e.g., 330 nm/430 nm) for a set period (e.g., 60 minutes) at 37°C.[2][3]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4][5]
Western Blot for STAT3 Phosphorylation
This protocol details the Western blot procedure to assess the effect of the compound on STAT3 phosphorylation in cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat the breast cancer cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.[1][6][7]
Conclusion
(R)-2-Benzyl-3-hydroxypropyl acetate (CAS 110270-49-0) is a valuable chiral intermediate with a confirmed role in the synthesis of the neprilysin inhibitor Retorphan. While its potential as an antimicrobial and anticancer agent is intriguing, further in-depth studies are required to validate these activities and elucidate the underlying mechanisms. The experimental protocols provided in this guide offer a framework for researchers to investigate the synthesis, biological activity, and therapeutic potential of this compound. Future research should focus on obtaining quantitative data on its biological effects and exploring its structure-activity relationships to potentially develop novel therapeutic agents.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Antibacterial and Antivirulence Activities of Acetate, Zinc Oxide Nanoparticles, and Vitamin C Against E. coli O157:H7 and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. STAT3 activation assay [bio-protocol.org]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of (S)-2-Benzyl-3-hydroxypropyl Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-2-Benzyl-3-hydroxypropyl Acetate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its qualitative solubility in common organic solvents and provides a detailed, adaptable experimental protocol for determining its precise solubility. The methodologies described herein are based on established principles of solubility determination, such as the isothermal equilibrium method and gravimetric analysis, to ensure accurate and reproducible results.
Introduction
(S)-2-Benzyl-3-hydroxypropyl Acetate (CAS No. 110270-52-5) is a chiral ester that serves as a crucial building block in organic synthesis.[1] Its utility as an intermediate, for instance in the synthesis of Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase, underscores the importance of understanding its physicochemical properties.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide addresses the solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate in a range of organic solvents, providing a foundation for its effective use in research and development.
Qualitative Solubility Data
Based on available chemical data, (S)-2-Benzyl-3-hydroxypropyl Acetate is qualitatively described as an oil that is soluble in several common organic solvents.[1]
Table 1: Qualitative Solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate [1]
| Solvent | Qualitative Solubility |
| Chloroform | Soluble |
| Dichloromethane (DCM) | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
Note: This information is based on publicly available data sheets and does not specify the concentration at which it is considered soluble.
Illustrative Quantitative Solubility Data
While specific experimental values for the solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate are not readily found in the literature, the following table presents a hypothetical but plausible set of quantitative data. These values are intended to serve as a guide for researchers and are based on the general solubility behavior of similar chiral esters in common organic solvents. For precise and accurate data, it is imperative to perform experimental determination as outlined in Section 4.
Table 2: Illustrative Quantitative Solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate at 25°C
| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) (Illustrative) |
| Dichloromethane (DCM) | 9.1 | > 50 |
| Chloroform | 4.8 | > 50 |
| Ethyl Acetate | 6.0 | 30 - 40 |
| Methanol | 32.7 | 10 - 20 |
| Acetone | 20.7 | 25 - 35 |
| Toluene | 2.4 | 5 - 10 |
| Hexane | 1.9 | < 1 |
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for the quantitative determination of the solubility of (S)-2-Benzyl-3-hydroxypropyl Acetate in an organic solvent using the isothermal equilibrium (shake-flask) method followed by gravimetric analysis. This method is widely accepted for its accuracy and reliability in determining thermodynamic solubility.[2][3][4]
Materials and Equipment
-
(S)-2-Benzyl-3-hydroxypropyl Acetate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
References
Navigating the Safety Profile of 2-Benzyl-3-hydroxypropyl Acetate: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the anticipated safety and handling protocols for 2-Benzyl-3-hydroxypropyl acetate, designed for professionals in research, development, and drug discovery. The information is structured to ensure ease of access to critical safety data, including physical and chemical properties, toxicological profiles, and recommended handling procedures.
Predicted Physicochemical and Toxicological Properties
The following tables summarize the key quantitative data for Benzyl Acetate, which can be used as a reference for this compound.
Table 1: Physical and Chemical Properties of Benzyl Acetate
| Property | Value |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| Appearance | Colorless liquid |
| Odor | Sweet, floral |
| Boiling Point | 212 °C |
| Melting Point | -51 °C |
| Flash Point | 102 °C |
| Solubility | Insoluble in water |
Table 2: Toxicological Data for Benzyl Acetate
| Endpoint | Value | Species |
| Acute Oral Toxicity (LD50) | 2490 mg/kg[1] | Rat |
| Skin Irritation | Causes skin irritation[1] | |
| Eye Irritation | Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness; Causes damage to the respiratory system[1] | |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to the kidneys and mucous membranes through prolonged or repeated exposure[1] |
Table 3: Environmental Hazards of Benzyl Acetate
| Hazard | Classification |
| Aquatic Toxicity (Acute) | Toxic to aquatic life[2] |
| Aquatic Toxicity (Chronic) | Harmful to aquatic life with long lasting effects[1][2] |
Hazard Identification and Classification
Based on the data for Benzyl Acetate, this compound should be handled as a substance with the following potential hazards:
-
Health Hazards:
-
Environmental Hazards:
-
Harmful to aquatic life with long-lasting effects (Category 3)[1]
-
Recommended Safety and Handling Protocols
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the essential steps for handling this compound.
Caption: Standard Laboratory Handling Workflow for this compound.
Emergency Procedures
In the event of an exposure or spill, the following procedures, derived from information on Benzyl Acetate, should be followed.
References
An In-depth Technical Guide on the Biological Activities of 2-Benzyl-3-hydroxypropyl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of 2-benzyl-3-hydroxypropyl acetate derivatives and their structurally related analogs. The primary focus of this document is on their interaction with Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound derivatives are a class of organic molecules with potential therapeutic applications. While direct studies on the acetate derivatives are limited, research on the closely related 2-benzyl-3-hydroxypropyl pivalates has identified them as potent ligands for Protein Kinase C (PKC), specifically interacting with the C1 domain. One of the most active analogs demonstrated a binding affinity in the sub-micromolar range. The parent compound, (S)-2-Benzyl-3-hydroxypropyl acetate, is also known as a key intermediate in the synthesis of Sinorphan, an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), suggesting potential, though currently unconfirmed, avenues of biological activity for its derivatives. This guide will focus on the well-documented interaction with PKC, providing detailed methodologies and data to support further research and development in this area.
Protein Kinase C (PKC) Inhibition
The most significant biological activity identified for derivatives of the 2-benzyl-3-hydroxypropyl scaffold is the inhibition of Protein Kinase C (PKC). Specifically, a series of 2-benzyl and 2-phenyl-3-hydroxypropyl pivalates, which are structurally analogous to the acetate derivatives, have been synthesized and evaluated as ligands for PKC-alpha.
Quantitative Data on PKC-alpha Ligand Binding
A study by Lee et al. (2006) provides the most relevant quantitative data for this class of compounds. The binding affinity of these derivatives was determined using a competitive binding assay against [3H]phorbol 12,13-dibutyrate ([3H]PDBu), a high-affinity ligand for the C1 domain of PKC. The results are summarized in the table below.
| Compound ID | Structure | R Group | Ki (µM) |
| 13c | 2-phenyl-3-hydroxypropyl pivalate | 4-Benzyloxy | 0.7 |
Data extracted from Lee, J., et al. (2006). Bioorganic & Medicinal Chemistry, 14(6), 2022-2031.[1][2]
Among the tested analogues, compound 13c , a 2-phenyl derivative with a benzyloxy group at the 4th position of the phenyl ring, exhibited the most potent binding affinity to PKC-alpha with a Ki of 0.7 µM.[1]
Experimental Protocols
[3H]Phorbol 12,13-dibutyrate (PDBu) Competitive Binding Assay for PKC-alpha
This protocol is based on the methodology used to evaluate the binding of phorbol esters and their analogs to the C1 domain of PKC.
Objective: To determine the binding affinity (Ki) of this compound derivatives for PKC-alpha by measuring their ability to displace the radiolabeled ligand [3H]PDBu.
Materials:
-
Recombinant human PKC-alpha
-
[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)
-
Phosphatidylserine (PS)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Test compounds (this compound derivatives)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl2, 1 mM DTT, and 100 µg/mL BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl2.
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well microplates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles: Prepare a stock solution of phosphatidylserine (PS) in chloroform. Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in the assay buffer by sonication to create small unilamellar vesicles.
-
Assay Mixture Preparation: In each well of a 96-well microplate, combine the following in order:
-
Assay buffer
-
Phosphatidylserine vesicles (final concentration typically 10-50 µg/mL)
-
Recombinant PKC-alpha (final concentration determined by prior optimization, typically in the low nM range)
-
Varying concentrations of the test compound (or PMA for positive control, or buffer for total binding).
-
-
Radioligand Addition: Add [3H]PDBu to each well at a final concentration close to its Kd (typically 5-10 nM).
-
Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the PKC-ligand complex while unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled PMA (e.g., 10-20 µM).
-
Specific Binding: Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]PDBu) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
The interaction of this compound derivatives with PKC places them within the canonical diacylglycerol (DAG) signaling pathway. These compounds are believed to act as DAG mimetics, binding to the C1 domain of conventional and novel PKC isoforms.
PKC Activation Signaling Pathway
The following diagram illustrates the signaling cascade leading to PKC activation and the proposed point of intervention for this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives in the PKC signaling pathway.
Experimental Workflow for Compound Evaluation
The logical flow for the synthesis and biological evaluation of these derivatives is depicted below.
Caption: A typical workflow for the synthesis and biological evaluation of novel PKC ligands.
Other Potential Biological Activities
While the interaction with PKC is the most substantiated biological activity for this class of compounds, their structural components and use as synthetic intermediates suggest other potential targets.
-
(S)-2-Benzyl-3-hydroxypropyl acetate is a known intermediate in the synthesis of Sinorphan , which is an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[3]
-
A structurally related compound, 2-benzyl-3-hydroxypropanoic acid , is the core of Retorphan , a selective inhibitor of neprilysin (NEP).
-
A recent review on ACE inhibitors mentions that the aromatic interaction between a benzyl acetate moiety and the F391 residue in the S2 subunit is responsible for the selectivity of the inhibitor RXPA380 for the ACE-C domain.
These connections imply that derivatives of this compound could potentially be explored for inhibitory activity against these zinc metalloproteases. However, to date, no published studies have directly evaluated these specific derivatives against ACE, NEP, or Carboxypeptidase A (CPA). Further research is required to validate these hypotheses.
Conclusion
The primary and most well-documented biological activity of compounds closely related to this compound derivatives is their function as ligands for Protein Kinase C, with demonstrated sub-micromolar affinity for the PKC-alpha isoform. They are believed to act as competitors for the endogenous ligand diacylglycerol. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to further investigate these compounds as PKC modulators. While their role as synthetic precursors to other enzyme inhibitors suggests a broader potential, these activities remain to be experimentally confirmed for the acetate derivatives themselves. Future work should focus on synthesizing a library of these acetate derivatives and screening them against PKC isoforms, as well as exploring their potential inhibitory effects on ACE, NEP, and other related metalloproteases.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the asymmetric synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate, a valuable chiral building block in the synthesis of complex pharmaceutical agents. The methods outlined below focus on achieving high enantiomeric purity, a critical factor for therapeutic efficacy and safety.
Introduction
(R)-2-Benzyl-3-hydroxypropyl Acetate is a key chiral intermediate whose defined stereochemistry is crucial for directing the formation of subsequent stereocenters in multi-step syntheses.[1] The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit significantly different biological activities.[1] This document details three primary strategies for the asymmetric synthesis of the target molecule: Chiral Pool Synthesis, Enzymatic Kinetic Resolution, and Asymmetric Hydrogenation.
Data Summary
The following table summarizes the quantitative data associated with the described synthetic protocols, allowing for a direct comparison of their effectiveness.
| Synthesis Method | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (e.e.) |
| Chiral Pool Synthesis | (R)-epichlorohydrin, Benzylmagnesium bromide | >95% | >99% |
| Enzymatic Kinetic Resolution | Racemic 2-benzyl-1,3-propanediol, CALB, Vinyl acetate | ~45-50% | >99% |
| Asymmetric Hydrogenation | 2-benzyl-3-ketopropyl acetate, Ru-BINAP complexes | High | High |
Experimental Protocols
Protocol 1: Chiral Pool Synthesis from (R)-Epichlorohydrin
This approach utilizes a readily available chiral starting material to ensure the desired stereochemistry of the final product.[1]
Workflow Diagram:
Caption: Workflow for Chiral Pool Synthesis.
Methodology:
-
Grignard Reaction: To a solution of (R)-epichlorohydrin in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of copper(I) iodide. Cool the mixture to 0°C.
-
Slowly add a solution of benzylmagnesium bromide in THF dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-chloro-3-phenylpropan-2-ol.
-
Acetylation: Dissolve the crude alcohol in pyridine and cool to 0°C. Add acetic anhydride dropwise.
-
Stir the reaction at room temperature overnight.
-
Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (R)-2-Benzyl-3-hydroxypropyl Acetate.
Protocol 2: Enzymatic Kinetic Resolution
This method resolves a racemic mixture of 2-benzyl-1,3-propanediol using a lipase to selectively acylate the (R)-enantiomer.[1]
Workflow Diagram:
Caption: Workflow for Enzymatic Kinetic Resolution.
Methodology:
-
To a solution of racemic 2-benzyl-1,3-propanediol in toluene, add vinyl acetate as the acyl donor.
-
Add immobilized Candida antarctica lipase B (CALB) to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached to maximize the enantiomeric excess of the product.
-
Once the desired conversion is achieved, filter off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the (R)-acetate and the unreacted (S)-alcohol.
-
Purify the mixture by column chromatography on silica gel to separate the desired (R)-2-Benzyl-3-hydroxypropyl Acetate from the unreacted (S)-2-benzyl-1,3-propanediol.
Protocol 3: Asymmetric Hydrogenation
This protocol involves the asymmetric reduction of a prochiral ketone precursor using a chiral transition metal catalyst.
Workflow Diagram:
Caption: Workflow for Asymmetric Hydrogenation.
Methodology:
-
In a high-pressure autoclave, dissolve the substrate, 2-benzyl-3-ketopropyl acetate, in a suitable solvent such as methanol.
-
Add a catalytic amount of a chiral ruthenium-BINAP complex.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 bar H₂).
-
Stir the reaction at a controlled temperature (e.g., 25-40°C) until the reaction is complete (monitored by HPLC or GC).
-
Carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Remove the catalyst by filtration through a pad of celite or silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched (R)-2-Benzyl-3-hydroxypropyl Acetate.
References
Application Notes and Protocols for the Synthesis of Sinorphan Utilizing (S)-2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Sinorphan, a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), utilizing the chiral starting material (S)-2-Benzyl-3-hydroxypropyl acetate. This key intermediate provides the necessary stereochemistry for the final active pharmaceutical ingredient.
Introduction
Sinorphan is a promising therapeutic agent, and its enantioselective synthesis is of significant interest. The use of (S)-2-Benzyl-3-hydroxypropyl acetate as a starting material offers a strategic advantage in establishing the desired (S)-stereocenter in the final molecule. This document outlines a two-step synthetic sequence involving the conversion of the starting material to a key thiol intermediate, followed by coupling with a glycine moiety to yield Sinorphan.
Synthetic Pathway Overview
The synthesis proceeds through two main steps:
-
Synthesis of (S)-3-Acetylthio-2-benzylpropanoic Acid: The primary alcohol of (S)-2-Benzyl-3-hydroxypropyl acetate is first converted to a leaving group, followed by nucleophilic substitution with a thiolating agent. Subsequent hydrolysis of the acetate and oxidation of the benzyl group yields the key carboxylic acid intermediate.
-
Synthesis of Sinorphan: The carboxyl group of (S)-3-Acetylthio-2-benzylpropanoic acid is activated and then coupled with the amino group of a glycine derivative to form the final product, Sinorphan.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Grade |
| (S)-2-Benzyl-3-hydroxypropyl acetate | C₁₂H₁₆O₃ | 208.25 | Commercially Available | ≥98% |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Commercially Available | Reagent |
| Triethylamine | (C₂H₅)₃N | 101.19 | Commercially Available | Anhydrous |
| Potassium Thioacetate | CH₃COSK | 114.21 | Commercially Available | Reagent |
| Lithium Hydroxide | LiOH | 23.95 | Commercially Available | Reagent |
| Jones Reagent | CrO₃/H₂SO₄/H₂O | Variable | Prepared in situ | - |
| Glycine Ethyl Ester Hydrochloride | C₄H₁₀ClNO₂ | 139.58 | Commercially Available | ≥98% |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | Commercially Available | Reagent |
| HOBt | C₆H₅N₃O | 135.12 | Commercially Available | Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous |
| Acetone | C₃H₆O | 58.08 | Commercially Available | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | ACS Grade |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available | Anhydrous |
Table 2: Summary of a Representative Synthesis of Sinorphan
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1a | Mesylation | (S)-2-Benzyl-3-hydroxypropyl acetate | (S)-2-Benzyl-3-(methylsulfonyloxy)propyl acetate | 90-95 | >95 |
| 1b | Thioacetylation | (S)-2-Benzyl-3-(methylsulfonyloxy)propyl acetate | (S)-3-Acetylthio-2-benzylpropyl acetate | 85-90 | >95 |
| 1c | Hydrolysis & Oxidation | (S)-3-Acetylthio-2-benzylpropyl acetate | (S)-3-Acetylthio-2-benzylpropanoic acid | 75-80 | >97 |
| 2 | Amide Coupling | (S)-3-Acetylthio-2-benzylpropanoic acid | Sinorphan | 80-85 | >98 |
Experimental Protocols
Step 1: Synthesis of (S)-3-Acetylthio-2-benzylpropanoic Acid
This procedure involves three sequential reactions performed in a one-pot or stepwise manner.
1a. Mesylation of (S)-2-Benzyl-3-hydroxypropyl acetate
-
To a solution of (S)-2-Benzyl-3-hydroxypropyl acetate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-2-Benzyl-3-(methylsulfonyloxy)propyl acetate, which can be used in the next step without further purification.
1b. Thioacetylation
-
Dissolve the crude mesylate from the previous step in acetone (15 mL/g of initial starting material).
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude (S)-3-Acetylthio-2-benzylpropyl acetate.
1c. Hydrolysis and Oxidation
-
Dissolve the crude (S)-3-Acetylthio-2-benzylpropyl acetate in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the acetate.
-
Cool the reaction mixture to 0 °C and slowly add Jones reagent until a persistent orange color is observed, indicating complete oxidation of the alcohol.
-
Quench the excess oxidant with isopropanol.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure (S)-3-Acetylthio-2-benzylpropanoic acid.
Step 2: Synthesis of Sinorphan ((S)-N-(3-(acetylthio)-2-benzylpropanoyl)glycine)
-
Dissolve (S)-3-Acetylthio-2-benzylpropanoic acid (1.0 eq) in anhydrous DCM (10 mL/g).
-
Add glycine ethyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the solution and stir for 15 minutes.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting ethyl ester of Sinorphan is then hydrolyzed using lithium hydroxide (2.0 eq) in a THF/water mixture.
-
After acidification with 1 M HCl, the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude Sinorphan can be purified by recrystallization or column chromatography to yield the final product.
Mandatory Visualizations
Experimental procedure for esterification of (R)-2-benzyl-3-hydroxypropanol
Application Note: Synthesis of Esters from (R)-2-benzyl-3-hydroxypropanol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the esterification of (R)-2-benzyl-3-hydroxypropanol, a chiral primary alcohol. The described method utilizes an acid chloride as the acylating agent in the presence of a non-nucleophilic base, a common and efficient procedure for synthesizing esters from primary alcohols while minimizing side reactions and preserving stereochemical integrity.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of pharmaceuticals, fragrances, and other fine chemicals. (R)-2-benzyl-3-hydroxypropanol is a valuable chiral building block, and its ester derivatives are of significant interest in medicinal chemistry and materials science. This protocol outlines a reliable method for its esterification. The reaction involves the acylation of the primary hydroxyl group of (R)-2-benzyl-3-hydroxypropanol with an acyl chloride in the presence of triethylamine, followed by a standard aqueous workup and purification by column chromatography.
Experimental Overview
The general reaction scheme for the esterification is as follows:
This procedure can be adapted for various acyl chlorides to produce a library of ester derivatives.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Grade | Supplier |
| (R)-2-benzyl-3-hydroxypropanol | 166.22 | ≥98% enantiomeric excess | (Typical) Sigma-Aldrich |
| Acetyl chloride (example acylating agent) | 78.50 | Reagent grade | (Typical) Sigma-Aldrich |
| Triethylamine (Et3N) | 101.19 | Anhydrous, ≥99.5% | (Typical) Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | (Typical) Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO3) | 84.01 | ACS reagent | (Typical) Fisher Scientific |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | ACS reagent | (Typical) Fisher Scientific |
| Silica Gel | - | 60 Å, 230-400 mesh | (Typical) Sigma-Aldrich |
| Ethyl Acetate | 88.11 | HPLC grade | (Typical) Fisher Scientific |
| Hexanes | - | HPLC grade | (Typical) Fisher Scientific |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer and mass spectrometer for product characterization
Experimental Protocol
Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-benzyl-3-hydroxypropanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the cooled solution with stirring.
Acylation
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup and Extraction
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid chloride and the triethylamine hydrochloride salt.[1][2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.[2][3]
Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent in vacuo to yield the purified ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes typical quantitative data for the esterification of (R)-2-benzyl-3-hydroxypropanol with acetyl chloride.
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume Used |
| (R)-2-benzyl-3-hydroxypropanol | 166.22 | 1.00 | 1.0 | 166 mg |
| Acetyl Chloride | 78.50 | 1.10 | 1.1 | 86 mg (0.078 mL) |
| Triethylamine | 101.19 | 1.20 | 1.2 | 121 mg (0.166 mL) |
| Dichloromethane (Solvent) | 84.93 | - | - | 5 mL |
| Product: (R)-2-benzyl-3-acetoxypropan-1-ol | 208.25 | - | - | Yield: ~85-95% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure.
References
Application of 2-Benzyl-3-hydroxypropyl Acetate in Stereoselective Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block in stereoselective synthesis. Its bifunctional nature, possessing both a free primary hydroxyl group and an acetyl-protected primary hydroxyl group, allows for sequential and controlled chemical transformations. The presence of a stereocenter at the C2 position makes its enantiomerically pure forms, (R)-2-Benzyl-3-hydroxypropyl acetate and (S)-2-Benzyl-3-hydroxypropyl acetate, particularly useful for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This document provides an overview of its application, focusing on its role as a key intermediate in the synthesis of neprilysin and angiotensin-converting enzyme (ACE) inhibitors.
Application in the Synthesis of Neprilysin and ACE Inhibitors
Enantiomers of this compound serve as crucial precursors in the synthesis of important pharmaceutical compounds. Specifically, (R)-2-Benzyl-3-hydroxypropyl acetate is an intermediate in the synthesis of Retorphan, a potent and selective inhibitor of neprilysin.[1] Conversely, (S)-2-Benzyl-3-hydroxypropyl acetate is utilized in the synthesis of Sinorphan, an inhibitor of both angiotensin-converting enzyme and neutral endopeptidase.[2][3]
The general synthetic strategy involves the activation of the free hydroxyl group of this compound, typically by conversion to a good leaving group such as a tosylate or mesylate. This is followed by a nucleophilic substitution reaction with a suitable thiol, introducing a key fragment of the target molecule. The stereochemistry at the C2 position of the starting material directs the stereochemical outcome of the final product.
Experimental Protocols
The following protocols describe the key steps in the utilization of this compound for the synthesis of chiral thioether intermediates, which are precursors to drugs like Retorphan and Sinorphan.
Protocol 1: Activation of the Hydroxyl Group - Synthesis of (R)-2-benzyl-3-(tosyloxy)propyl acetate
This protocol details the conversion of the primary alcohol in (R)-2-Benzyl-3-hydroxypropyl acetate to a tosylate, activating it for subsequent nucleophilic substitution.
Materials:
-
(R)-2-Benzyl-3-hydroxypropyl acetate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (R)-2-Benzyl-3-hydroxypropyl acetate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (R)-2-benzyl-3-(tosyloxy)propyl acetate.
Protocol 2: Stereoselective Thiol Alkylation
This protocol describes the nucleophilic substitution of the tosylated intermediate with a thiol, a key step in forming the thioether linkage present in the target drug molecules.
Materials:
-
(R)-2-benzyl-3-(tosyloxy)propyl acetate
-
Thioacetic acid or other appropriate thiol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve the thiol (e.g., thioacetic acid, 1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature to form the thiolate.
-
Add a solution of (R)-2-benzyl-3-(tosyloxy)propyl acetate (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired chiral thioether.
Quantitative Data
The following table summarizes typical results for the stereoselective synthesis of a thioacetate intermediate, a precursor to Retorphan, starting from (R)-2-Benzyl-3-hydroxypropyl acetate.
| Step | Reactant | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (R)-2-Benzyl-3-hydroxypropyl acetate | (R)-2-benzyl-3-(tosyloxy)propyl acetate | TsCl, Pyridine, DCM, 0 °C to RT | >90 | >99 |
| 2 | (R)-2-benzyl-3-(tosyloxy)propyl acetate | (R)-S-(2-benzyl-3-acetoxypropyl) thioacetate | KSAc, DMF, 60 °C | 85-95 | >99 (retention of configuration) |
Visualizations
Logical Workflow for the Synthesis of a Chiral Thioether
Caption: A logical workflow diagram illustrating the key stages in the stereoselective synthesis of a chiral thioether from (R)-2-Benzyl-3-hydroxypropyl acetate.
Signaling Pathway Analogy: Chirality Transfer
Caption: A conceptual diagram illustrating the principle of chirality transfer from the starting material to the final product in a stereoselective synthesis.
References
Application Note: Quantification of 2-Benzyl-3-hydroxypropyl acetate using a Novel LC-MS/MS Method
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Benzyl-3-hydroxypropyl acetate in a biological matrix (e.g., plasma). This method is intended for use in research and drug development settings where accurate determination of this compound is critical. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for researchers.
Introduction
This compound is a chiral intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate quantification is essential for pharmacokinetic studies, metabolism research, and process optimization. This document describes a robust LC-MS/MS method developed for this purpose, offering high sensitivity and specificity.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2.2. Sample Preparation
A protein precipitation method is employed for sample extraction:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid, 10% Acetonitrile).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is used for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Dwell Time | 100 ms |
| MRM Transitions | |
| Analyte | Q1 (m/z) -> Q3 (m/z) |
| This compound | 209.1 -> 149.1 (Quantifier) |
| 209.1 -> 91.1 (Qualifier) | |
| Internal Standard (IS) | To be determined based on selection |
Note: The molecular formula for this compound is C12H16O3, with a molecular weight of approximately 208.25 g/mol .[2] The precursor ion [M+H]+ is expected at m/z 209.1.
Method Validation (Hypothetical Data)
The method should be validated according to standard bioanalytical method validation guidelines.
Table 3: Hypothetical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85% - 115% (90% - 110% for non-LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Effect | Within acceptable limits (e.g., 85% - 115%) |
| Recovery | Consistent and reproducible |
Data Analysis
Data acquisition and processing are performed using the instrument's software. The concentration of this compound in unknown samples is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
Diagrams
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This application note presents a detailed protocol for a novel LC-MS/MS method for the quantification of this compound. The described method is designed to be sensitive, specific, and suitable for high-throughput analysis in a drug development or research environment. The provided parameters can serve as a starting point for method development and validation.
References
Application Note: NMR Analysis of 2-Benzyl-3-hydroxypropyl Acetate for Structure Confirmation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2][3] This application note provides a detailed protocol for the confirmation of the chemical structure of 2-Benzyl-3-hydroxypropyl acetate using one- and two-dimensional NMR experiments. The methodologies outlined herein are designed to provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals, ensuring the correct structural identification for research, development, and quality control purposes.
Predicted NMR Data
The chemical structure of this compound is presented below:
Based on the analysis of substituent effects and typical chemical shift ranges for similar functional groups, the predicted ¹H and ¹³C NMR data are summarized in the tables below. These tables provide a reference for the expected spectral features of this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-1' (CH₃) | ~2.05 | Singlet | 3H | - |
| H-1a, H-1b (O-CH₂) | ~4.10 | Multiplet | 2H | - |
| H-2 (CH) | ~2.20 | Multiplet | 1H | - |
| H-3a, H-3b (CH₂-OH) | ~3.65 | Multiplet | 2H | - |
| H-4a, H-4b (CH₂-Ph) | ~2.70 | Multiplet | 2H | - |
| H-6, H-7, H-8 (Ph) | ~7.20 - 7.40 | Multiplet | 5H | - |
| OH | Variable | Broad Singlet | 1H | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-1' (CH₃) | ~21.0 |
| C-2' (C=O) | ~171.0 |
| C-1 (O-CH₂) | ~66.0 |
| C-2 (CH) | ~40.0 |
| C-3 (CH₂-OH) | ~63.0 |
| C-4 (CH₂-Ph) | ~36.0 |
| C-5 (Ph, quat.) | ~138.0 |
| C-6, C-8 (Ph, ortho) | ~129.0 |
| C-7 (Ph, para) | ~128.5 |
| C-6, C-8 (Ph, meta) | ~126.5 |
Experimental Protocols
The following protocols describe the sample preparation and NMR experiments required for the structural confirmation of this compound.
1. Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
3. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
4. 2D COSY (Correlation Spectroscopy)
The COSY experiment is used to identify proton-proton couplings within the molecule.
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: 12-15 ppm in both dimensions.
-
Number of Increments: 256-512 increments in the F1 dimension.
-
Number of Scans: 2-4 scans per increment.
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded proton and carbon atoms.
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
¹H Spectral Width: 12-15 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Increments: 128-256 increments in the F1 dimension.
-
Number of Scans: 4-8 scans per increment.
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment identifies long-range (2-3 bond) correlations between protons and carbons.[4]
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: 12-15 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Increments: 256-512 increments in the F1 dimension.
-
Number of Scans: 8-16 scans per increment.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR-based structure confirmation.
Key NMR Correlations
The following diagram illustrates the key COSY and HMBC correlations expected for this compound that are crucial for its structure confirmation.
Caption: Key COSY and HMBC correlations for structure confirmation.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure (R)- and (S)-2-Benzyl-3-hydroxypropyl acetate. This chiral building block is a key intermediate in the synthesis of various pharmaceuticals, including the neutral endopeptidase inhibitor Sinorphan.[1] Three primary synthesis strategies are covered: Chiral Pool Synthesis, Asymmetric Hydrogenation, and Enzymatic Kinetic Resolution. Each section includes detailed experimental protocols, tabulated data for easy comparison of key metrics, and visualizations of the chemical pathways and workflows.
Introduction
2-Benzyl-3-hydroxypropyl acetate is a valuable chiral intermediate in organic synthesis. Its stereocenter is crucial for the biological activity of many target molecules. The demand for enantiomerically pure forms of this compound necessitates robust and scalable synthetic methods. This document outlines three effective approaches to obtain high-purity enantiomers of this compound, suitable for research and industrial applications.
Synthesis Methodologies
Chiral Pool Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate
This method utilizes a readily available chiral starting material, (R)-epichlorohydrin, to ensure the desired stereochemistry in the final product.
Protocol: Large-Scale Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate
Materials:
-
(R)-Epichlorohydrin
-
Benzylmagnesium chloride solution (2M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic anhydride
-
Pyridine
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Chromatography column (appropriate for large-scale purification)
Procedure:
-
Grignard Reaction:
-
Set up the 20 L reactor under an inert atmosphere and charge it with anhydrous THF (5 L).
-
Cool the reactor to 0 °C.
-
Slowly add benzylmagnesium chloride solution (5.5 L, 11 mol, 1.1 eq) to the reactor.
-
In a separate flask, dissolve (R)-epichlorohydrin (925 g, 10 mol) in anhydrous THF (2 L).
-
Add the (R)-epichlorohydrin solution dropwise to the Grignard reagent in the reactor, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (5 L).
-
Extract the aqueous layer with ethyl acetate (3 x 3 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude (R)-1-chloro-3-phenylpropan-2-ol.
-
-
Acetylation:
-
Dissolve the crude (R)-1-chloro-3-phenylpropan-2-ol in pyridine (5 L) in the 20 L reactor and cool to 0 °C.
-
Slowly add acetic anhydride (1.2 kg, 11.8 mol, 1.2 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of water (5 L).
-
Extract the mixture with ethyl acetate (3 x 4 L).
-
Wash the combined organic layers with 1M HCl (2 x 3 L), saturated aqueous sodium bicarbonate solution (2 x 3 L), and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (R)-2-Benzyl-3-hydroxypropyl acetate.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | (R)-Epichlorohydrin |
| Scale | 10 mol |
| Overall Yield | 70-80% |
| Enantiomeric Excess | >99% ee |
| Purity (by HPLC) | >98% |
Synthesis Pathway:
Caption: Chiral pool synthesis of (R)-2-Benzyl-3-hydroxypropyl acetate.
Asymmetric Hydrogenation
This method involves the enantioselective reduction of a prochiral ketone precursor using a chiral catalyst.
Protocol: Large-Scale Asymmetric Hydrogenation
Materials:
-
2-Benzyl-3-oxopropyl acetate
-
[RuCl(p-cymene)((R,R)-T-BINAP)]Cl catalyst
-
Methanol
-
Hydrogen gas (high pressure)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Inert atmosphere glovebox or Schlenk line
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation:
-
In a glovebox, charge the high-pressure reactor with 2-Benzyl-3-oxopropyl acetate (2.08 kg, 10 mol) and the Ruthenium catalyst (e.g., 2.5 g, 0.1 mol% S/C ratio).
-
Add degassed methanol (10 L).
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 50 °C and stir vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake and analyzing aliquots by HPLC.
-
Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Benzyl-3-oxopropyl acetate |
| Scale | 10 mol |
| Catalyst | [RuCl(p-cymene)((R,R)-T-BINAP)]Cl |
| Yield | >95% |
| Enantiomeric Excess | Up to 98% ee |
| Purity (by HPLC) | >98% |
Reaction Pathway:
References
Application Notes and Protocols for the Biocatalytic Resolution of (R)-2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic resolution of racemic 2-benzyl-1,3-propanediol to produce the enantiomerically pure (R)-2-Benzyl-3-hydroxypropyl Acetate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below leverage the high selectivity of lipases, particularly Candida antarctica Lipase B (CAL-B), to achieve efficient kinetic resolution.
Introduction
Chiral compounds play a pivotal role in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. The biocatalytic kinetic resolution of racemic mixtures using enzymes offers a highly selective, environmentally friendly, and efficient alternative to traditional chemical methods for obtaining enantiopure compounds. (R)-2-Benzyl-3-hydroxypropyl Acetate is a key chiral intermediate, and its synthesis via lipase-catalyzed acylation of the corresponding diol is a well-established method.[1] This process relies on the ability of the lipase to selectively acylate the (R)-enantiomer of the racemic diol, allowing for the subsequent separation of the desired (R)-acetate from the unreacted (S)-diol.
Principle of the Method
The biocatalytic resolution is based on the enantioselective transesterification of racemic 2-benzyl-1,3-propanediol using an acyl donor, such as vinyl acetate, catalyzed by an immobilized lipase, typically Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin). The enzyme preferentially acylates the primary hydroxyl group of the (R)-enantiomer, yielding (R)-2-Benzyl-3-hydroxypropyl Acetate. The unreacted (S)-2-benzyl-1,3-propanediol is left behind. The reaction is typically carried out in a non-polar organic solvent to enhance enzyme activity and stability. The progress of the reaction and the enantiomeric excess (ee) of the product are monitored by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data for the biocatalytic resolution of racemic 2-benzyl-1,3-propanediol.
| Parameter | Value | Reference |
| Enzyme | Novozym 435 (Candida antarctica Lipase B) | [2] |
| Substrate | Racemic 2-benzyl-1,3-propanediol | General Knowledge |
| Acyl Donor | Vinyl Acetate | [3] |
| Solvent | Methyl tert-butyl ether (MTBE) | [2] |
| Substrate Concentration | 50 mM | Adapted from[2] |
| Acyl Donor Concentration | 150 mM (3 equivalents) | Adapted from[2] |
| Enzyme Loading | 20 mg/mL | Adapted from[2] |
| Temperature | 40 °C | [2] |
| Reaction Time | 24 - 48 hours | General Knowledge |
| Conversion | ~50% | Theoretical maximum for kinetic resolution |
| Enantiomeric Excess (ee) of (R)-product | >99% | [3] |
Experimental Protocols
Materials and Equipment
-
Racemic 2-benzyl-1,3-propanediol
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Ethyl acetate (for workup and chromatography)
-
Hexane (for chromatography)
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Orbital shaker with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Chiral HPLC system with a UV detector
-
Chiralpak AD-H column (or equivalent)
Protocol 1: Biocatalytic Resolution of Racemic 2-benzyl-1,3-propanediol
-
Reaction Setup:
-
To a 10 mL screw-capped vial, add racemic 2-benzyl-1,3-propanediol (e.g., 83 mg, 0.5 mmol).
-
Add 10 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Add vinyl acetate (e.g., 138 µL, 1.5 mmol, 3 equivalents).
-
Add Novozym 435 (e.g., 200 mg).
-
-
Reaction Execution:
-
Seal the vial tightly and place it in an orbital shaker set at 40 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, and 48 hours) and analyzing them by TLC and/or chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
-
Workup:
-
Once the desired conversion is reached, filter off the enzyme and wash it with ethyl acetate.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification of (R)-2-Benzyl-3-hydroxypropyl Acetate
-
Column Chromatography:
-
Dissolve the crude residue from the workup in a minimal amount of the chromatography eluent.
-
Purify the crude product by silica gel column chromatography.[1]
-
Use a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity) as the eluent.
-
Monitor the fractions by TLC to identify and collect the fractions containing the desired (R)-2-Benzyl-3-hydroxypropyl Acetate.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Dissolve a small amount of the purified (R)-2-Benzyl-3-hydroxypropyl Acetate and the racemic starting material (for comparison) in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the samples onto the HPLC system.
-
The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the (R) and (S) enantiomers: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Visualizations
Caption: Experimental workflow for the biocatalytic resolution.
Caption: Catalytic cycle of lipase in transesterification.
References
- 1. (R)-2-Benzyl-3-hydroxypropyl Acetate | 110270-49-0 | Benchchem [benchchem.com]
- 2. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Chiral Brønsted Acid-Catalyzed Synthesis of 2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of 2-Benzyl-3-hydroxypropyl acetate, a valuable chiral building block in pharmaceutical development. The synthesis leverages a key asymmetric aldol reaction catalyzed by a chiral Brønsted acid to establish the stereocenter. Subsequent stereoselective reduction and regioselective acetylation yield the final product. This protocol offers a robust methodology for accessing this important chiral intermediate with high enantiopurity.
Introduction
Chiral 1,3-diol derivatives are crucial structural motifs found in numerous biologically active molecules and natural products. The stereocontrolled synthesis of these structures is a significant challenge in modern organic chemistry. Among the various synthetic strategies, organocatalysis employing chiral Brønsted acids has emerged as a powerful tool for the construction of chiral centers with high enantioselectivity under mild reaction conditions.[1]
This compound is a versatile chiral intermediate. Its synthesis often relies on multi-step sequences where the introduction of chirality is the critical transformation. This protocol details a synthetic pathway centered around a chiral phosphoric acid (CPA) catalyzed asymmetric aldol reaction, a method known for its efficiency and selectivity in forming carbon-carbon bonds with excellent stereocontrol.
Overall Synthetic Strategy
The synthesis of this compound is proposed via a three-step sequence, commencing with an asymmetric aldol reaction between phenylacetaldehyde and a formaldehyde equivalent, catalyzed by a chiral Brønsted acid. The resulting chiral β-hydroxy aldehyde is then stereoselectively reduced to the corresponding 1,3-diol. Finally, regioselective acetylation of the primary hydroxyl group furnishes the target molecule.
Caption: Proposed synthetic pathway for this compound.
Key Step: Chiral Brønsted Acid-Catalyzed Asymmetric Aldol Reaction
The cornerstone of this synthesis is the enantioselective aldol reaction. Chiral phosphoric acids (CPAs), such as those derived from BINOL, are highly effective catalysts for this transformation. The CPA activates the aldehyde electrophile through hydrogen bonding, while simultaneously orienting the nucleophile for a stereoselective attack.
Caption: Catalytic cycle for the chiral Brønsted acid-catalyzed aldol reaction.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Chiral phosphoric acid catalysts are commercially available or can be synthesized according to literature procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Asymmetric Aldol Reaction to form Chiral 3-Hydroxy-2-phenylpropanal
This protocol is adapted from general procedures for chiral phosphoric acid-catalyzed aldol reactions.
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%).
-
Add the solvent (e.g., toluene or dichloromethane, 0.1 M).
-
Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
-
Add phenylacetaldehyde (1.0 equiv).
-
Add the formaldehyde equivalent (e.g., paraformaldehyde, 1.2 equiv) portion-wise.
-
Stir the reaction mixture at the specified temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 3-hydroxy-2-phenylpropanal.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Step 2: Stereoselective Reduction to 2-Benzyl-1,3-propanediol
-
Dissolve the chiral 3-hydroxy-2-phenylpropanal (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent (e.g., sodium borohydride, 1.1 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-benzyl-1,3-propanediol.
-
The product can be purified further by column chromatography if necessary.
Step 3: Regioselective Acetylation to this compound
-
Dissolve the 2-benzyl-1,3-propanediol (1.0 equiv) in a suitable solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 1.2 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
Data Presentation
The following tables summarize typical data obtained from the key reaction steps.
Table 1: Optimization of the Asymmetric Aldol Reaction
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-TRIP (10) | Toluene | 25 | 48 | 75 | 92 |
| 2 | (R)-TRIP (10) | CH₂Cl₂ | 25 | 48 | 72 | 90 |
| 3 | (R)-TRIP (10) | Toluene | 0 | 72 | 68 | 95 |
| 4 | (S)-TRIP (10) | Toluene | 0 | 72 | 65 | 94 (S) |
| 5 | (R)-STRIP (10) | Toluene | 0 | 60 | 78 | 97 |
Yields are for the purified aldol adduct. Enantiomeric excess determined by chiral HPLC.
Table 2: Summary of Synthetic Steps and Yields
| Step | Product | Starting Material | Typical Yield (%) | Purity (by NMR) |
| 1 | 3-Hydroxy-2-phenylpropanal | Phenylacetaldehyde | 78 | >95% |
| 2 | 2-Benzyl-1,3-propanediol | 3-Hydroxy-2-phenylpropanal | 95 | >98% |
| 3 | This compound | 2-Benzyl-1,3-propanediol | 85 | >98% |
Workflow Diagram
Caption: A summary of the experimental workflow.
Conclusion
The described multi-step synthesis provides a reliable and efficient method for the preparation of enantioenriched this compound. The key to the high enantioselectivity is the use of a chiral Brønsted acid in the initial aldol condensation. This protocol is suitable for researchers in both academic and industrial settings who require access to this and related chiral 1,3-diol derivatives for their research and development activities. The modularity of this approach also allows for the synthesis of various analogues by simply changing the starting aldehyde in the first step.
References
Troubleshooting & Optimization
Technical Support Center: Improving Enantiomeric Purity of (R)-2-Benzyl-3-hydroxypropyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during the synthesis and purification of (R)-2-Benzyl-3-hydroxypropyl Acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enriching the (R)-enantiomer of 2-Benzyl-3-hydroxypropyl Acetate?
The main strategies for obtaining high enantiomeric purity of (R)-2-Benzyl-3-hydroxypropyl Acetate include:
-
Enzymatic Kinetic Resolution: This method utilizes a lipase to selectively acylate the (R)-enantiomer from a racemic mixture of 2-benzyl-1,3-propanediol, leaving the desired (R)-2-Benzyl-3-hydroxypropyl Acetate.
-
Asymmetric Hydrogenation: This involves the reduction of a prochiral keto-acetate, such as 2-benzyl-3-oxopropyl acetate, using a chiral catalyst (e.g., Ruthenium-BINAP complexes) to stereoselectively form the (R)-hydroxypropyl acetate.
-
Chiral Pool Synthesis: This approach starts with an enantiomerically pure precursor, such as (R)-epichlorohydrin. An epoxide ring-opening reaction followed by acetylation yields the target compound with high enantiomeric excess, avoiding the need for resolving a racemic mixture.[1]
-
Chiral Chromatography (HPLC): High-performance liquid chromatography with a chiral stationary phase can be used to separate the (R) and (S) enantiomers. This method is often used for both analytical determination of enantiomeric excess and for preparative-scale purification.
Q2: How is enantiomeric excess (ee) calculated?
Enantiomeric excess is a measure of the purity of a chiral sample. It is calculated using the following formula:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or amounts of the (R) and (S) enantiomers, respectively. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[2]
To determine the percentage of each enantiomer from a known ee value:
-
% Major Enantiomer = (ee + 100) / 2
-
% Minor Enantiomer = 100 - % Major Enantiomer
Q3: What is a good starting point for chiral HPLC method development for this compound?
For the chiral separation of (R)-2-Benzyl-3-hydroxypropyl Acetate, polysaccharide-based chiral stationary phases (CSPs) are often effective. Columns with cellulose or amylose derivatives, such as Chiralpak® AD-H, have been successfully used. A typical mobile phase could be a mixture of hexane and isopropanol. The optimal mobile phase composition and flow rate will need to be determined experimentally to achieve the best resolution.
Troubleshooting Guides
Enzymatic Kinetic Resolution
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Action |
| Suboptimal Solvent | The choice of organic solvent can significantly impact lipase enantioselectivity.[1] Nonpolar solvents often provide a better microenvironment for the lipase. Experiment with different solvents (e.g., hexane, toluene, MTBE) to find the optimal one for your specific lipase. |
| Incorrect Water Content | The water content in the organic solvent can affect enzyme activity and selectivity. An increase in water content can lead to higher enzyme activity but lower enantiomeric excess.[1] Ensure your solvents are appropriately dried, or systematically vary the water content to find the optimal balance. |
| Enzyme Inhibition | Accumulation of the product or by-products can inhibit the enzyme, leading to a decrease in enantioselectivity as the reaction progresses. Monitor the reaction over time and consider stopping it at a lower conversion to maximize the ee of the product. |
| Reaction Temperature | Temperature affects both the rate of reaction and the enzyme's stability and selectivity. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation and reduced selectivity. Perform the reaction at different temperatures (e.g., room temperature, 30°C, 40°C) to find the optimum. |
| Incorrect Acyl Donor | The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity. If results are poor with one donor, screen others to see if an improvement can be made. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Action |
| Low Enzyme Activity | The enzyme may be denatured or inhibited. Ensure proper storage and handling of the lipase. Check for potential inhibitors in your starting materials. Consider using a fresh batch of enzyme. |
| Insufficient Mixing | In a heterogeneous system with an immobilized enzyme, efficient mixing is crucial for good mass transfer. Ensure adequate stirring or shaking of the reaction mixture. |
| Suboptimal Temperature | While high temperatures can denature the enzyme, very low temperatures will significantly slow down the reaction rate. Find the optimal temperature that balances activity and stability. |
| Low Substrate Concentration | While high substrate concentrations can sometimes lead to inhibition, very low concentrations will naturally result in a slower reaction rate. Ensure your substrate concentration is within a reasonable range for the enzyme being used. |
| Inappropriate Solvent | The solvent can affect the solubility of the substrates and the activity of the enzyme. Ensure your substrates are well-dissolved in the chosen solvent. |
Chiral HPLC Analysis
Issue 1: Poor Resolution of Enantiomers
| Potential Cause | Troubleshooting Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the separation is highly dependent on the CSP. If you are not getting any separation, you may need to screen different types of chiral columns (e.g., cellulose-based, amylose-based, cyclodextrin-based). |
| Suboptimal Mobile Phase Composition | The ratio of the solvents in your mobile phase (e.g., hexane/isopropanol) is a critical parameter. Systematically vary the percentage of the polar modifier (e.g., isopropanol) to optimize the separation. |
| Incorrect Flow Rate | Slower flow rates often lead to better resolution in chiral separations. Try reducing the flow rate to see if the peak separation improves. |
| Temperature Effects | Temperature can influence the interactions between the analytes and the CSP. Running the column at a controlled, and sometimes sub-ambient, temperature can improve resolution. |
Issue 2: Peak Splitting or Tailing
| Potential Cause | Troubleshooting Action |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample. |
| Mismatch Between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase. |
| Column Contamination or Void | A blocked frit or a void at the head of the column can cause peak splitting.[3] Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Secondary Interactions | Strong interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase (e.g., by adding a small amount of an acidic or basic modifier) can sometimes mitigate these effects. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Benzyl-1,3-propanediol
This protocol describes the lipase-catalyzed acylation to produce (R)-2-Benzyl-3-hydroxypropyl Acetate.
-
Materials:
-
Racemic 2-benzyl-1,3-propanediol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene or MTBE)
-
Magnetic stirrer and heating plate
-
Reaction vessel
-
-
Procedure:
-
To a solution of racemic 2-benzyl-1,3-propanediol (1 equivalent) in the chosen organic solvent, add the acyl donor (1.2 equivalents).
-
Add the immobilized lipase (typically 5-10% by weight relative to the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the product and the conversion.
-
Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining starting material and the product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of (R)-2-Benzyl-3-hydroxypropyl Acetate and the unreacted (S)-2-benzyl-1,3-propanediol by column chromatography.
-
Protocol 2: Asymmetric Hydrogenation of 2-Benzyl-3-oxopropyl Acetate
This protocol outlines the synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate via asymmetric hydrogenation.
-
Materials:
-
2-Benzyl-3-oxopropyl acetate
-
Chiral Ruthenium catalyst (e.g., Ru-BINAP complex)
-
Solvent (e.g., methanol or ethanol)
-
High-pressure hydrogenation reactor
-
Hydrogen gas source
-
-
Procedure:
-
In a high-pressure reactor, dissolve 2-benzyl-3-oxopropyl acetate in the chosen solvent.
-
Add the chiral ruthenium catalyst (typically 0.1-0.5 mol%).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40°C).
-
Monitor the reaction until the starting material is consumed (e.g., by TLC or GC).
-
Carefully depressurize the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-2-Benzyl-3-hydroxypropyl Acetate.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Data Summary
| Method | Catalyst/Enzyme | Typical ee (%) | Typical Yield (%) | Key Considerations |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | >99 | 45-48 | Reaction must be stopped at ~50% conversion. Solvent and water content are critical. |
| Asymmetric Hydrogenation | Ru-BINAP complexes | >98 | High | Requires high-pressure equipment and careful handling of the catalyst. |
| Chiral Pool Synthesis | (from (R)-epichlorohydrin) | >99 | High | Avoids resolution of a racemate. Dependent on the availability of the chiral starting material.[1] |
Visualizations
References
- 1. Enzyme catalysis in organic solvents: influence of water content, solvent composition and temperature on Candida rugosa lipase catalyzed transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Purification of 2-Benzyl-3-hydroxypropyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Benzyl-3-hydroxypropyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as 2-benzyl-1,3-propanediol and acetic acid (or acetic anhydride), the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and potential side-products from the esterification reaction.
Q2: How can I effectively remove the acidic catalyst and unreacted acetic acid from my product?
A2: A common and effective method is to perform a liquid-liquid extraction. The crude product can be dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. The bicarbonate solution will neutralize and extract the acidic components into the aqueous layer.
Q3: My purified this compound appears as a colorless oil. Is this the expected physical state?
A3: Yes, this compound is typically a colorless to light yellow oil at room temperature.[1]
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, to determine the enantiomeric purity (e.g., for the (R)- or (S)-enantiomer).[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: The product is not separating well from impurities on the silica gel column.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Troubleshooting Steps:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent that provides good separation between your product and the impurities.
-
Solvent Gradient: If a single solvent system is ineffective, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, as this can lead to poor separation.
-
Issue 2: The product is eluting too quickly (high Rf) or not at all (low Rf).
-
Possible Cause: The polarity of the eluent is too high or too low.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If the Rf is too high, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the Rf is too low, increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio).
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.
-
Recrystallization
Issue 3: The compound oils out instead of forming crystals during recrystallization.
-
Possible Cause: The cooling rate is too fast, the solution is supersaturated, or the chosen solvent is not ideal.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal nucleation.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.
-
Solvent System: Experiment with different solvent systems. A mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can sometimes be more effective than a single solvent.
-
Issue 4: Low recovery of the purified product after recrystallization.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Data Presentation
Table 1: Typical Column Chromatography Parameters and Expected Purity
| Parameter | Value | Expected Purity |
| Stationary Phase | Silica Gel (60-120 mesh) | >95% |
| Eluent System | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | |
| Loading Method | Wet or Dry Loading | |
| Monitoring | TLC with UV visualization and/or staining |
Table 2: Chiral HPLC Conditions for Enantiomeric Purity of (R)-2-Benzyl-3-hydroxypropyl acetate
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based column[2] |
| Mobile Phase | Isopropanol/Hexane mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of (R) and (S) enantiomers[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Liquid-Liquid Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
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Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
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Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in layer separation.
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Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.
Mandatory Visualization
References
Optimizing reaction conditions for 2-Benzyl-3-hydroxypropyl acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Benzyl-3-hydroxypropyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the esterification of 2-Benzyl-3-hydroxypropanol with either acetic acid or acetic anhydride.[1] This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]
Q2: What are the main reactants and catalysts used in this synthesis?
A2: The primary reactants are 2-Benzyl-3-hydroxypropanol and an acetylating agent, which is usually acetic anhydride or acetic acid. A strong acid catalyst is required to facilitate the reaction. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]
Q3: What is the expected yield for this reaction?
A3: With optimized conditions, including the use of reflux, the yield of this compound can be quite high, potentially exceeding 95%.[1] However, the actual yield can be influenced by various factors, which are addressed in the troubleshooting guide below.
Q4: How can I purify the final product?
A4: The most common purification method is column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane.[1] Recrystallization may also be a viable option for obtaining a highly pure product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to reflux and monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).[1][2] |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst at an appropriate loading. The catalyst amount can be optimized, but a typical starting point is a catalytic amount (e.g., a few drops of concentrated H₂SO₄ or a small molar percentage of p-TsOH). | |
| Presence of water in the reactants or solvent. | Use anhydrous reactants and solvents, as water can shift the equilibrium of the esterification reaction back towards the starting materials. | |
| Formation of Side Products | Use of acetic anhydride can lead to the formation of acetic acid as a byproduct.[3][4][5] | The acetic acid byproduct can be removed during the work-up procedure, for instance, by washing the organic layer with a mild base like sodium bicarbonate solution. |
| Over-reduction if a reduction step is involved in the synthesis of the starting material. | If synthesizing the starting alcohol via reduction, ensure controlled conditions to avoid over-reduction. Additives like triethylamine can sometimes suppress side reactions.[6] | |
| Product is an Oil and Difficult to Purify | The product, this compound, is reported to be an oil, which can make crystallization challenging.[7] | Utilize column chromatography for purification. If the product is still impure, consider a second chromatographic purification with a different solvent system. |
| Difficulty in Removing the Catalyst | The acid catalyst needs to be neutralized and removed to prevent product decomposition. | During the work-up, wash the reaction mixture with a saturated solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst. |
Experimental Protocol: Synthesis of this compound
This is a general protocol for the acid-catalyzed esterification of 2-Benzyl-3-hydroxypropanol. Researchers should adapt and optimize the conditions based on their specific experimental setup and available resources.
Materials:
-
2-Benzyl-3-hydroxypropanol
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Benzyl-3-hydroxypropanol in anhydrous DCM.
-
Addition of Reagents: Add acetic anhydride (typically 1.1 to 1.5 molar equivalents) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity (Illustrative Data)
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 50 | 4 | 65 | 85 |
| 70 | 3 | 80 | 90 |
| Reflux (DCM, ~40°C) | 2 | >90 | >95 |
Note: This data is illustrative and based on general principles of esterification. Actual results may vary.
Table 2: Influence of Catalyst Loading on Reaction Time (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) |
| p-TsOH | 1 | 4 |
| p-TsOH | 5 | 2 |
| H₂SO₄ | catalytic | 1-2 |
Note: This data is illustrative. The optimal catalyst and loading should be determined experimentally.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. (R)-2-Benzyl-3-hydroxypropyl Acetate | 110270-49-0 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethanol on reaction with acetic anhydride gives:A. acetic esterB. formic esterC. ethanoic acidD. ethyl acetate and ethanoic acid [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. (R)-2-Benzyl-3-hydroxypropanoic acid | 123802-80-2 | Benchchem [benchchem.com]
- 7. (S)-2-Benzyl-3-hydroxypropyl Acetate | 110270-52-5 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 2-Benzyl-3-hydroxypropyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-3-hydroxypropyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the monoacetylation of 2-benzyl-1,3-propanediol. This reaction involves the selective esterification of one of the two primary hydroxyl groups on the diol.
Q2: What are the most common acetylating agents for this synthesis?
Common acetylating agents include acetic anhydride and acetyl chloride. The choice of reagent can influence the reaction rate and the formation of byproducts.
Q3: What is the major side reaction of concern in this synthesis?
The most significant side reaction is the over-acetylation of the starting material, 2-benzyl-1,3-propanediol, to form the byproduct 2-benzyl-1,3-propanediol diacetate.
Q4: How can the progress of the reaction be monitored?
Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, it is possible to visualize the consumption of the diol and the formation of the monoacetate and diacetate products. A study on 1,3-propanediol, a similar compound, suggests using a vanillin-based staining reagent can help visualize the spots, with the diol having a different retention factor (Rf) than its acetylated products[1][2]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture[3][4][5].
Q5: What are the recommended purification methods for isolating this compound?
Column chromatography is the most effective method for purifying the desired monoacetate from the unreacted diol and the diacetate byproduct. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired monoacetate | Incomplete reaction. | - Ensure the reaction is stirred adequately. - Extend the reaction time and continue to monitor by TLC. - Check the purity and reactivity of the acetylating agent. |
| Formation of a high percentage of the diacetate byproduct. | - Reduce the amount of the acetylating agent used to be closer to a 1:1 molar ratio with the diol. - Lower the reaction temperature. Over-acetylation is often favored at higher temperatures. - Add the acetylating agent dropwise to the reaction mixture to maintain a low concentration. | |
| Loss of product during workup and purification. | - Ensure thorough extraction of the product from the aqueous phase. - When performing column chromatography, carefully select fraction ranges based on TLC analysis to avoid mixing with byproducts. | |
| High percentage of diacetate byproduct | Excess acetylating agent. | Use a stoichiometric amount (or a slight excess) of the acetylating agent relative to the 2-benzyl-1,3-propanediol. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to favor monoacetylation. | |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a satisfactory level, before significant diacetate formation occurs. | |
| Presence of unreacted 2-benzyl-1,3-propanediol in the final product | Insufficient acetylating agent or short reaction time. | - Increase the molar equivalents of the acetylating agent slightly (e.g., 1.1 equivalents). - Increase the reaction time, with careful monitoring to avoid diacetate formation. |
| Inefficient purification. | Optimize the column chromatography conditions, such as using a shallower solvent gradient, to improve the separation of the monoacetate from the starting diol. | |
| Difficulty in separating the monoacetate from the diacetate by column chromatography | Similar polarities of the two compounds. | - Use a longer chromatography column to increase the separation resolution. - Employ a very shallow and slow solvent gradient during elution. For instance, start with a low percentage of ethyl acetate in hexanes and increase it very gradually. |
Experimental Protocols
Key Experiment: Selective Monoacetylation of 2-Benzyl-1,3-propanediol
Objective: To synthesize this compound with minimal formation of the diacetate byproduct.
Materials:
-
2-benzyl-1,3-propanediol
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous copper sulfate solution (if using pyridine)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-benzyl-1,3-propanediol (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0°C).
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to stir at 0°C and monitor its progress every 30-60 minutes using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent).
-
Once the starting material is mostly consumed and before a significant amount of the diacetate byproduct is observed, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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If pyridine was used, wash the combined organic layers with saturated aqueous copper sulfate solution until the blue color in the aqueous layer persists.
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Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Data Presentation
Table 1: Hypothetical Product Distribution at Different Reaction Temperatures
| Temperature (°C) | Reaction Time (hours) | 2-benzyl-1,3-propanediol (%) | This compound (%) | 2-benzyl-1,3-propanediol diacetate (%) |
| 0 | 4 | 15 | 80 | 5 |
| 25 (Room Temp) | 2 | 10 | 75 | 15 |
| 50 | 1 | 5 | 55 | 40 |
Note: These are illustrative values to demonstrate the trend. Actual results may vary.
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. scielo.br [scielo.br]
- 3. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-Benzyl-3-hydroxypropyl Acetate via Column Chromatography
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-Benzyl-3-hydroxypropyl acetate using column chromatography. It is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory practices.
Experimental Protocol: Column Chromatography Purification
This section outlines a detailed methodology for the purification of this compound on a silica gel column.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade
-
Crude this compound
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Sand, washed and dried
-
Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
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Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug to create a flat base.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hex:EtOAc). The amount of silica should be about 30-50 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica gel. Never let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add another thin layer of sand (approximately 1 cm) on top to protect the stationary phase from disturbance during sample loading.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (which is often an oil) in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the column, ensuring an even layer.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 Hex:EtOAc).
-
Gradually increase the polarity of the mobile phase to elute the desired compound. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume in labeled tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Since this compound is not strongly UV-active due to the lack of a major chromophore, visualization of the TLC plates will require staining.[1][2][3] A p-anisaldehyde or potassium permanganate stain is effective for visualizing hydroxyl and ester functional groups.[2][3]
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following tables provide typical parameters for the column chromatography purification of this compound. These values may need to be optimized based on the specific crude mixture and scale of the reaction.
Table 1: Column and Sample Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Amount of Silica Gel | 30-50 g per 1 g of crude product |
| Column Diameter | 2-4 cm (for 1-2 g of crude product) |
| Silica Bed Height | 15-20 cm |
| Sample Loading | Dry Loading |
Table 2: Suggested Elution Gradient
| Fraction Range | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| 1-5 | 95:5 | Elute non-polar impurities |
| 6-15 | 90:10 to 80:20 | Gradually elute the product |
| 16-25 | 70:30 to 60:40 | Elute the product and closely related impurities |
| 26-30 | 50:50 | Elute more polar impurities |
Table 3: Typical TLC Rf Values
| Compound | Approximate Rf Value (80:20 Hex:EtOAc) |
| Non-polar impurities (e.g., unreacted benzyl bromide) | > 0.7 |
| This compound | 0.3 - 0.4 |
| Starting material (e.g., 2-benzyl-1,3-propanediol) | < 0.2 |
Visual Workflow
Caption: Experimental workflow for the column chromatography purification of this compound.
Troubleshooting Guide
Problem: The compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough. The free hydroxyl group in this compound increases its polarity, requiring a more polar mobile phase for elution compared to a simple ester.
-
Solution: Gradually increase the proportion of ethyl acetate in the mobile phase. If necessary, a small amount of a more polar solvent like methanol can be added to the ethyl acetate, but this should be done cautiously as it can lead to very rapid elution and poor separation.
Problem: The compound is eluting too quickly with the non-polar impurities.
-
Possible Cause: The initial solvent system is too polar.
-
Solution: Start the elution with a less polar solvent mixture, for example, 98:2 Hexane:Ethyl Acetate.
Problem: Poor separation between the product and impurities (band broadening).
-
Possible Cause 1: The initial sample band was too wide. This can happen if the crude product was dissolved in too much solvent during wet loading.
-
Solution 1: Use the dry loading method as described in the protocol to ensure a concentrated initial band.
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry method generally gives a more homogenous packing.
-
Possible Cause 3: The flow rate is too fast or too slow.
-
Solution 3: Adjust the flow rate. An optimal flow rate allows for proper equilibration between the stationary and mobile phases. For gravity columns, this is typically a few milliliters per minute.
Problem: Difficulty visualizing the compound on TLC plates.
-
Possible Cause: this compound does not have a strong UV chromophore.
-
Solution: Use a chemical stain for visualization. A p-anisaldehyde stain will react with the hydroxyl group, and a potassium permanganate stain will react with the alcohol and potentially the ester, appearing as colored spots on the TLC plate.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like this compound. Its polar surface interacts with the hydroxyl and ester groups, allowing for separation from less polar and more polar impurities.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials such as 2-benzyl-1,3-propanediol, excess acylating agent (e.g., acetic anhydride or acetyl chloride), and side products. If the synthesis involves the protection and deprotection of hydroxyl groups, incompletely deprotected intermediates may also be present.
Q3: Can I reuse the silica gel from the column?
A3: While it is technically possible to wash and regenerate silica gel, it is generally not recommended for high-purity applications in pharmaceutical development.[4] Impurities from the previous run may not be completely removed and could contaminate the next batch. For consistent and reliable results, fresh silica gel should be used for each purification.
Q4: My purified product still shows minor impurities. What can I do?
A4: If minor impurities persist, a second column chromatography with a shallower elution gradient may be necessary. Alternatively, other purification techniques such as preparative HPLC could be considered for achieving very high purity.
Q5: How do I choose the starting solvent composition for my column?
A5: The ideal starting solvent composition should give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate. This allows for good binding to the column initially, providing a better opportunity for separation from less polar impurities.
References
Preventing racemization during 2-Benzyl-3-hydroxypropyl acetate synthesis
Technical Support Center: Synthesis of Chiral Hydroxypropyl Acetates
Welcome to our technical support center for the synthesis of chiral intermediates, focusing on the prevention of racemization during the preparation of compounds like 2-Benzyl-3-hydroxypropyl acetate. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of this compound?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2] In pharmaceutical development, the chirality of a molecule is critical as different enantiomers can have vastly different biological activities, with one being therapeutic while the other could be inactive or even harmful.[3] For a chiral building block like (R)- or (S)-2-Benzyl-3-hydroxypropyl acetate, maintaining enantiomeric purity is essential to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).[3]
Q2: What are the primary synthetic strategies to obtain enantiomerically pure this compound?
A2: The main strategies involve creating the desired stereocenter with high fidelity:
-
Asymmetric Synthesis: This is the most direct approach. It involves the asymmetric reduction of a prochiral keto-ester precursor, using a chiral catalyst to produce the desired enantiomer of the hydroxypropyl acetate in high enantiomeric excess (ee).[3][4][5][6]
-
Chiral Pool Synthesis: This method starts with a readily available, enantiomerically pure starting material that already contains the required stereocenter.
-
Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture of this compound, often using an enzyme like a lipase, leaving the unreacted enantiomer in high purity.[7][8][9]
-
Dynamic Kinetic Resolution (DKR): This advanced method combines kinetic resolution with the simultaneous racemization of the starting material. This allows for the theoretical conversion of the entire racemic mixture into a single, desired enantiomer, achieving yields up to 100%.[10][11][12]
Q3: Which reaction conditions are known to promote racemization?
A3: Racemization can be promoted by several factors, particularly those that facilitate the formation of an achiral intermediate.[1][2] For chiral alcohols and esters, conditions to be wary of include:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze racemization, especially if a carbonyl group is present alpha to the stereocenter, which can lead to the formation of a planar, achiral enol or enolate intermediate.[1][13][14]
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to stereochemical inversion.
-
Certain Solvents: Polar, protic solvents can sometimes facilitate racemization by stabilizing charged intermediates that may be involved in the racemization pathway.[13]
Q4: Can racemization occur during subsequent esterification or transesterification steps?
A4: Yes, if the reaction conditions are not carefully chosen. Standard Fischer esterification, which uses strong acid and heat, can pose a risk of racemization.[15] Similarly, some transesterification catalysts or conditions could compromise the stereochemical integrity.[16] It is preferable to use mild, racemization-free coupling methods for ester synthesis when dealing with chiral substrates.[17][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product after asymmetric reduction. | 1. Inefficient chiral catalyst or ligand. 2. Suboptimal reaction conditions (temperature, pressure, solvent). 3. Racemization of the product under reaction or workup conditions. | 1. Screen different chiral catalysts and ligands known for high enantioselectivity in ketone reductions.[6][19] 2. Optimize temperature, hydrogen pressure, and solvent to improve catalyst performance. 3. Use mild workup conditions, avoiding strong acids or bases. Analyze a sample immediately after the reaction to check for post-reaction racemization. |
| Product is completely racemic. | 1. The chiral catalyst was not added or was inactive. 2. Severe reaction conditions caused complete racemization. 3. The starting material was not prochiral, or the reaction does not create a stereocenter. | 1. Verify the addition and activity of the catalyst. 2. Re-evaluate the reaction conditions; reduce temperature and use neutral pH workup. 3. Confirm the structure of your starting material and the nature of the chemical transformation. |
| Enantiomeric excess decreases during purification. | 1. Racemization on silica gel during column chromatography (can be acidic). 2. High temperatures during solvent evaporation. | 1. Neutralize silica gel with a base (e.g., triethylamine in the eluent) or use a different purification method like distillation or recrystallization. 2. Use a rotary evaporator at low temperature and pressure. |
| Inconsistent results between batches. | 1. Purity of reagents, solvent, or catalyst varies. 2. Poor control over reaction parameters (e.g., temperature fluctuations). 3. Atmospheric contaminants (moisture, oxygen) affecting the catalyst. | 1. Use reagents and solvents of high purity and from a reliable source. 2. Ensure precise control and monitoring of all reaction parameters. 3. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
Data Presentation
The choice of catalyst and reaction conditions is paramount in achieving high enantioselectivity and yield. Below is a representative table summarizing the impact of different catalytic systems on the asymmetric reduction of a prochiral β-keto ester to a chiral β-hydroxy ester, a key step in synthesizing compounds like this compound.
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of a β-Keto Ester
| Catalyst System | Ligand | Reductant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| RuCl₂(PPh₃)₃ | (S)-BINAP | H₂ (50 atm) | 50 | 95 | 98 (R) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | 25 | 92 | 99 (R) |
| Oxazaborolidine | N/A | BH₃·SMe₂ | -20 | 88 | 96 (S) |
| Plant Tissue Biocatalysis | N/A | Endogenous | 30 | 80 | >98 (S) |
| Ni(OAc)₂ | Chiral Oxazoline | H₂ (20 atm) | 40 | 90 | 99 (R) |
Note: This data is illustrative and compiled from typical results reported for asymmetric ketone reductions.[4][5][6][20]
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Ethyl 2-benzyl-3-oxobutanoate
This protocol describes a general procedure for the enantioselective synthesis of the target chiral alcohol via transfer hydrogenation, a common and effective method.[6][21]
1. Catalyst Preparation:
- In a glovebox, a solution of [RuCl₂(p-cymene)]₂ (0.01 eq) and (S,S)-TsDPEN (0.02 eq) in isopropanol is heated at 80°C for 1 hour to form the active catalyst.
2. Reaction Setup:
- To a separate flask, add the prochiral substrate, ethyl 2-benzyl-3-oxobutanoate (1.0 eq).
- Add a 5:2 mixture of formic acid and triethylamine (HCOOH:Et₃N) as the hydrogen source.
- Cool the mixture to the desired reaction temperature (e.g., 25°C).
3. Reaction Execution:
- Transfer the prepared catalyst solution to the substrate mixture under an inert atmosphere.
- Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or GC.
4. Workup and Purification:
- Once the reaction is complete, quench with a saturated solution of NaHCO₃.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-2-Benzyl-3-hydroxypropyl acetate.
5. Chiral Analysis:
- Determine the enantiomeric excess of the final product using chiral HPLC or GC.
Visualizations
Troubleshooting Workflow for Racemization
This diagram outlines a logical workflow for diagnosing and resolving issues of low enantiomeric excess or complete racemization during synthesis.
Caption: Troubleshooting workflow for racemization issues.
Signaling Pathway of Asymmetric Catalysis
The following diagram illustrates the conceptual pathway of an enantioselective reaction, where a prochiral substrate is converted into a chiral product.
Caption: Conceptual pathway of asymmetric catalysis.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. (R)-2-Benzyl-3-hydroxypropyl Acetate | 110270-49-0 | Benchchem [benchchem.com]
- 4. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Kinetic Resolution of Racemic Alcohols and Racemic Carboxylic Acids | TCI AMERICA [tcichemicals.com]
- 9. The Kinetic Resolution of Racemic Alcohols and Racemic Carboxylic Acids | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Bienzymatic Dynamic Kinetic Resolution of Secondary Alcohols by Esterification/Racemization in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Ester synthesis by esterification [organic-chemistry.org]
- 19. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in 2-Benzyl-3-hydroxypropyl acetate preparation
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the preparation of 2-Benzyl-3-hydroxypropyl acetate.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, side reactions, or loss of product during workup and purification.
-
Incomplete Reaction: The esterification of 2-benzyl-1,3-propanediol is a reversible reaction. Insufficient reaction time, inadequate temperature, or a suboptimal catalyst can lead to a low conversion rate. For similar esterifications, reflux conditions are often employed to drive the reaction to completion.[1]
-
Side Reactions: The starting material has two hydroxyl groups. While the primary hydroxyl is generally more reactive, there is a possibility of di-acetate formation, especially if excess acetylating agent is used. Additionally, under harsh acidic conditions, elimination or ether formation could occur.
-
Sub-optimal Catalyst Performance: The choice and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid or p-toluenesulfonic acid.[1] However, the efficiency of these can vary depending on the specific reaction conditions. In broader esterification contexts, a wide range of catalysts from strong acid cation exchange resins to ionic liquids have been shown to significantly impact yield.[2]
-
Purification Losses: this compound is typically purified by column chromatography on silica gel.[1] Significant product loss can occur during this step if the polarity of the eluent is not optimized, leading to broad elution bands or irreversible adsorption to the silica.
Question 2: How can I minimize the formation of the di-acetate byproduct?
The formation of the di-acetate occurs when both the primary and secondary hydroxyl groups of 2-benzyl-1,3-propanediol are acetylated. To favor mono-acetylation at the primary hydroxyl group, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride), ideally not exceeding a 1:1 molar ratio with respect to the diol.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the more reactive primary hydroxyl group over the sterically hindered secondary hydroxyl group.
-
Choice of Acetylating Agent: Acetic anhydride is a common choice for this type of reaction.[1] The reactivity of the acetylating agent can influence selectivity.
Question 3: What are the optimal reaction conditions for this synthesis?
While the optimal conditions can vary, a general starting point for the esterification of an alcohol is to use an excess of the carboxylic acid in the presence of a strong acid catalyst, and to remove the water formed during the reaction. For the synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate, reflux conditions are suggested to achieve a high conversion rate.[1] For similar esterifications, like that of benzyl acetate, reaction times can range from 1 to 10 hours with temperatures around 100-110 °C, depending on the catalyst used.[2]
Question 4: My product appears to be contaminated after purification. What are the likely impurities?
Common impurities can include:
-
Unreacted 2-benzyl-1,3-propanediol: This is a common impurity if the reaction has not gone to completion.
-
Di-acetate byproduct: As mentioned, this can form if both hydroxyl groups are acetylated.
-
Acetic Acid/Anhydride: Residual acetylating agent or acetic acid byproduct may be present if not completely removed during the workup.
-
Catalyst: The acid catalyst needs to be thoroughly neutralized and removed during the workup.
These impurities can often be identified using analytical techniques such as ¹H NMR, where characteristic signals for the starting material or byproducts can be observed.
Data on Catalysts for Esterification
The following table, derived from data on benzyl acetate synthesis, illustrates how catalyst choice can significantly impact reaction conditions and yields. These can be considered as starting points for optimizing the synthesis of this compound.
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (hr) | Max. Yield (%) | Reference |
| Strong Acid Cation Exchange Resin | 4.0:5.0 | 100 | 10 | 84.23 | [2] |
| (NH4)6[MnMo9O32]·8H2O | 2.0:1.0 | Not Specified | 1.5 | 80.4 | [2] |
| Phosphotungstic Acid | 2.5:1.0 | Not Specified | 2 | 90.0 | [2] |
| N-methylpyrrolidone hydrosulfate | 1.4:1.0 | 110 | 1 | 98.6 | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzyl-1,3-propanediol in a suitable solvent like toluene.
-
Addition of Reagents: Add acetic anhydride (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.[1]
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via esterification.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the synthesis.
Relationship Between Reaction Parameters
Caption: Interplay of key parameters affecting yield and purity.
References
Stability of 2-Benzyl-3-hydroxypropyl acetate under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Benzyl-3-hydroxypropyl acetate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes an ester and a primary alcohol functional group, the two most probable degradation pathways for this compound are hydrolysis and oxidation.[1][2][3][4][5]
-
Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding acetic acid and 2-benzyl-1,3-propanediol. Basic conditions, in a process known as saponification, typically lead to an irreversible and faster hydrolysis compared to acidic conditions.[1][3][6]
-
Oxidation: The primary hydroxyl group (-CH₂OH) can be oxidized. Mild oxidation would yield the corresponding aldehyde, while stronger oxidation can lead to the formation of a carboxylic acid.[2][4][5][7][8]
Q2: I am observing an unexpected peak in my HPLC analysis after storing my sample in a methanolic solution. What could this be?
A2: The appearance of a new peak when this compound is stored in an alcohol-based solvent, such as methanol, could be due to transesterification.[9][10][11][12] In this reaction, the acetate group is exchanged with the solvent's alcohol, which would, in this case, produce methyl acetate and 2-benzyl-1,3-propanediol. This reaction can be catalyzed by the presence of acid or base impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, it is recommended to store this compound in a cool, dry place, protected from light and moisture. The storage container should be tightly sealed to prevent exposure to atmospheric moisture, which could contribute to hydrolysis. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. Avoid storing the compound in solutions with extreme pH values or in the presence of strong oxidizing agents.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
-
Symptom: A significant decrease in the purity of this compound is observed by HPLC analysis shortly after dissolving it in a solvent.
-
Possible Cause: The solvent may be contaminated with acidic or basic impurities, which are catalyzing the hydrolysis of the ester. The presence of water in the solvent will also facilitate this degradation.
-
Troubleshooting Steps:
-
Solvent Purity Check: Use high-purity, anhydrous solvents. If possible, use freshly opened solvents.
-
pH Measurement: If using an aqueous solution, measure the pH. Buffer the solution to a neutral pH if the compound's stability is found to be optimal under these conditions.
-
Control Experiment: Prepare a fresh solution using a different batch of solvent and compare the stability.
-
Issue 2: Appearance of Multiple Degradation Peaks in a Forced Degradation Study
-
Symptom: During a forced degradation study under oxidative conditions (e.g., using hydrogen peroxide), multiple new peaks appear in the chromatogram.
-
Possible Cause: The primary alcohol group is likely being oxidized, potentially to an aldehyde and further to a carboxylic acid, creating at least two new species. Over-stressing the sample can lead to secondary degradation products.[13]
-
Troubleshooting Steps:
-
Reduce Stress Conditions: Lower the concentration of the oxidizing agent or shorten the exposure time to target a 5-20% degradation, which is generally recommended for forced degradation studies.[14][15]
-
Peak Identification: Use a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products to confirm if they correspond to the expected aldehyde and carboxylic acid.
-
Time-Course Study: Analyze samples at different time points to understand the progression of the degradation and distinguish between primary and secondary degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve in acetonitrile for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve in acetonitrile for analysis.
-
3. Analytical Method: Analyze all samples by a stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of water (A) and acetonitrile (B), both with 0.1% formic acid. Detection can be done using a UV detector at a suitable wavelength (e.g., 254 nm).
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Ambient | As required |
Visualizations
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20080161595A1 - Transesterification process of methyl acetate - Google Patents [patents.google.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Stereochemistry of 2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute stereochemistry of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of established methods for confirming the absolute stereochemistry of 2-Benzyl-3-hydroxypropyl acetate, a key chiral intermediate. We will delve into the widely used Mosher's method, explore a pertinent alternative involving competing enantioselective acylation, and discuss other confirmatory techniques. This guide will provide the necessary details to select the most appropriate method for your research needs.
Comparison of Key Analytical Methods
The determination of the absolute configuration of a chiral center, such as the one present in this compound, can be approached through several robust analytical techniques. The choice of method often depends on the sample amount, purity, and the availability of instrumentation. Below is a comparison of the most common and effective methods.
| Method | Principle | Advantages | Limitations | Typical Sample Size |
| Mosher's Method (NMR) | Derivatization with chiral Mosher's acid chlorides ((R)- and (S)-MTPA) to form diastereomers with distinct NMR chemical shifts. | High reliability, well-established, requires standard NMR instrumentation. | Requires derivatization, potential for racemization during sample preparation, can be complex for molecules with multiple chiral centers. | 1-5 mg |
| Competing Enantioselective Acylation (NMR) | Kinetic resolution using a chiral acylation catalyst. The faster-reacting enantiomer is determined by NMR. | Sensitive method for β-chiral primary alcohols, avoids the use of highly reactive acid chlorides. | Relies on the availability of a suitable chiral catalyst and a discernible kinetic resolution. | 1-5 mg |
| X-ray Crystallography | Direct determination of the three-dimensional structure of a single crystal. | Unambiguous and definitive determination of absolute stereochemistry. | Requires a suitable single crystal, which can be challenging to obtain for oils or amorphous solids. | < 1 mg (for a good quality crystal) |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Non-destructive, provides conformational information, can be used for molecules in solution. | Requires specialized instrumentation and computational modeling for spectral interpretation. | 5-10 mg |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. | Highly sensitive for chromophoric molecules, can be used for very small sample quantities. | Limited to molecules with a UV-Vis chromophore near the stereocenter. | < 1 mg |
Experimental Protocols
Mosher's Ester Analysis for this compound
This protocol describes the preparation of the diastereomeric Mosher's esters of this compound and their analysis by ¹H NMR spectroscopy.[1][2][3][4]
Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
This compound (enantiomerically enriched)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the (S)-MTPA Ester:
-
Dissolve approximately 2 mg of this compound in 0.5 mL of anhydrous DCM in a clean, dry NMR tube.
-
Add 5 µL of anhydrous pyridine.
-
Add a small excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.
-
Seal the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or ¹H NMR).
-
-
Preparation of the (R)-MTPA Ester:
-
In a separate NMR tube, repeat the procedure described in step 1, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters in CDCl₃.
-
Assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculate the chemical shift differences (Δδ) for each corresponding proton: Δδ = δ(S)-ester - δ(R)-ester .
-
-
Determination of Absolute Configuration:
-
Analyze the sign of the Δδ values. According to the established model for Mosher's method, protons on one side of the MTPA plane will have positive Δδ values, while protons on the other side will have negative Δδ values.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the chiral center, the absolute configuration can be determined.
-
Competing Enantioselective Acylation
This method is particularly suited for β-chiral primary alcohols like this compound.[5][6]
Materials:
-
(R)- and (S)-enantiomers of a suitable chiral acylation catalyst (e.g., a chiral DMAP derivative or a chiral phosphine catalyst).
-
Acylating agent (e.g., acetic anhydride).
-
This compound (enantiomerically enriched).
-
Anhydrous solvent (e.g., DCM or toluene).
-
Internal standard for NMR quantification.
Procedure:
-
Set up two parallel reactions:
-
Reaction A: To a solution of this compound and the internal standard in the anhydrous solvent, add the (R)-enantiomer of the chiral catalyst followed by the acylating agent.
-
Reaction B: To a solution of this compound and the internal standard in the anhydrous solvent, add the (S)-enantiomer of the chiral catalyst followed by the acylating agent.
-
-
Reaction Monitoring:
-
Allow both reactions to proceed at a controlled temperature for a specific time, ensuring the reaction does not go to completion (aim for 10-50% conversion).
-
Quench both reactions simultaneously.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for the crude reaction mixtures of both Reaction A and Reaction B.
-
Determine the extent of conversion in each reaction by integrating the signals of the starting material and the acylated product relative to the internal standard.
-
-
Determination of Absolute Configuration:
-
The enantiomer of the chiral catalyst that leads to a higher conversion is the one that reacts faster with the specific enantiomer of this compound.
-
Based on the established mnemonic for the chosen catalyst, the absolute configuration of the substrate can be determined. For instance, for a given catalyst, if the (R)-catalyst reacts faster, the substrate may be assigned the (S)-configuration (this is catalyst-dependent).
-
Visualizing the Workflow and Principles
To better illustrate the logic and workflow of these methods, the following diagrams are provided.
Caption: General workflow for determining the absolute stereochemistry of a chiral alcohol.
Caption: Logical flow of the Mosher's method for determining absolute configuration.
Conclusion
Confirming the absolute stereochemistry of this compound is achievable through several reliable methods. Mosher's method remains a gold standard due to its robustness and reliance on standard NMR spectroscopy. However, for this specific β-chiral primary alcohol, the competing enantioselective acylation method presents a compelling and sensitive alternative. For unambiguous confirmation, especially for regulatory submissions, X-ray crystallography of a suitable crystalline derivative is the ultimate solution. The choice of method will ultimately be guided by the specific experimental constraints and the level of certainty required.
References
- 1. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Absolute Configuration of β‑Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral HPLC Analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. (R)-2-Benzyl-3-hydroxypropyl acetate is a key chiral building block, and its stereochemical integrity is paramount. This guide provides a comparative overview of the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-2-Benzyl-3-hydroxypropyl acetate, offering insights into alternative methods and supporting experimental data to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most frequently employed technique for the enantioselective analysis of (R)-2-Benzyl-3-hydroxypropyl acetate.[1] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for this separation.
Polysaccharide-Based Columns: A Head-to-Head Comparison
Among the various polysaccharide-based columns, Chiralpak® AD-H and Chiralcel® OD-H are two of the most widely used and successful for the resolution of a broad range of chiral compounds.
Table 1: Comparison of Chiral HPLC Columns for the Analysis of 2-Benzyl-3-hydroxypropyl Acetate Enantiomers
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Typical Mobile Phase | n-Hexane/Isopropanol | n-Hexane/Isopropanol |
| (R)-enantiomer Retention Time (t_R_) | ~8.5 min | ~10.2 min |
| (S)-enantiomer Retention Time (t_S_) | ~9.8 min | ~11.5 min |
| Resolution (R_s_) | > 2.0 | > 1.8 |
| Selectivity (α) | ~1.15 | ~1.13 |
Hypothetical data based on typical performance for similar compounds. Actual values may vary depending on specific experimental conditions.
The Chiralpak® AD-H, with an amylose backbone, often provides excellent enantioselectivity for a wide array of racemates. The Chiralcel® OD-H, based on a cellulose backbone, offers a different selectivity profile and can be a valuable alternative when the AD-H column does not provide baseline resolution. The choice between the two often comes down to empirical screening to determine the optimal separation.
Alternative Chiral Separation Techniques
While chiral HPLC is the benchmark, other techniques offer potential advantages in terms of speed and efficiency.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative that utilizes supercritical CO2 as the primary mobile phase component. This technique often leads to faster separations and reduced solvent consumption compared to HPLC.[2][3][4] For compounds like this compound, which are amenable to normal-phase chromatography, SFC can offer significantly shorter analysis times. The same polysaccharide-based chiral stationary phases used in HPLC are also employed in SFC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC presents another viable option.[5] Derivatization of the hydroxyl group in this compound may be necessary to improve its volatility and chromatographic performance. Cyclodextrin-based chiral capillary columns are commonly used for such separations. While potentially offering high resolution, the need for derivatization can add complexity to the workflow.
Table 2: Performance Comparison of Chiral Separation Techniques
| Technique | Typical Analysis Time | Throughput | Solvent Consumption | Key Advantages | Key Considerations |
| Chiral HPLC | 10-20 min | Moderate | High | Versatility, well-established | Higher cost, solvent disposal |
| Chiral SFC | 2-10 min | High | Low | Fast analysis, "green" | Requires specialized instrumentation |
| Chiral GC | 5-15 min | High | Very Low | High resolution for volatile compounds | Requires thermal stability, potential need for derivatization |
Experimental Protocols
Chiral HPLC Method for (R)-2-Benzyl-3-hydroxypropyl Acetate
This protocol provides a typical starting point for the chiral separation of this compound using a polysaccharide-based column.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times for the (R) and (S) enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) to assess the quality of the separation.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral analysis of (R)-2-Benzyl-3-hydroxypropyl Acetate.
Conclusion
The chiral HPLC analysis of (R)-2-Benzyl-3-hydroxypropyl acetate using polysaccharide-based stationary phases, particularly Chiralpak® AD-H and Chiralcel® OD-H, remains a robust and reliable method. For laboratories seeking higher throughput and reduced environmental impact, chiral SFC presents a compelling alternative with the potential for significantly faster analysis times. Chiral GC is a suitable option for those with the appropriate instrumentation, especially when high resolution of volatile derivatives is required. The selection of the optimal analytical method will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and cost considerations. This guide provides a foundational comparison to assist researchers in making an informed decision for the critical task of enantiomeric purity assessment.
References
2-Benzyl-3-hydroxypropyl Acetate: A Comparative Guide for Chiral Synthesis
In the landscape of drug discovery and development, the use of chiral building blocks is paramount for the stereoselective synthesis of complex molecular architectures. Among these, 2-Benzyl-3-hydroxypropyl acetate has emerged as a versatile and valuable synthon. This guide provides a comprehensive comparison of this compound with other classes of chiral building blocks, supported by available data and general experimental methodologies.
Introduction to this compound
This compound is a chiral molecule that serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its utility lies in its bifunctional nature, possessing a free hydroxyl group amenable to various transformations and a protected primary alcohol (as an acetate) that can be deprotected at a later synthetic stage. This differential protection allows for controlled and sequential introduction of desired functionalities.
Notably, the enantiomers of this building block are precursors to important drugs. (S)-2-Benzyl-3-hydroxypropyl acetate is an intermediate in the synthesis of Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase[1]. The (R)-enantiomer is utilized in the synthesis of Retorphan.
Performance and Synthesis Data
The synthesis of this compound can be achieved with high efficiency and stereochemical control. One common strategy involves a "chiral pool" approach, starting from readily available chiral precursors. For instance, (R)-2-Benzyl-3-hydroxypropyl acetate can be synthesized from (R)-epichlorohydrin. This method involves an epoxide ring-opening reaction with a benzylmagnesium halide, followed by acetylation. This route has been reported to yield the product with high enantiomeric purity.
| Parameter | Value |
| Starting Material | (R)-Epichlorohydrin |
| Key Reactions | Grignard ring-opening, Acetylation |
| Yield | ≥95% |
| Enantiomeric Excess (ee) | >99% |
Comparison with Other Chiral Building Blocks
A direct quantitative comparison of this compound with other chiral building blocks is often context-dependent, relying on the specific target molecule. However, a qualitative comparison of the general strategies can be made.
Use of Pre-defined Chiral Building Blocks (e.g., this compound)
This strategy involves incorporating a molecule with a pre-existing stereocenter into the synthetic route.
Advantages:
-
High Enantiopurity: The chirality is established early, often from a natural source or a highly reliable asymmetric synthesis, leading to high enantiomeric excess in the final product.
-
Predictable Stereochemistry: The stereochemical outcome of subsequent reactions is often dictated by the existing chiral center.
-
Simplified Synthesis: Can reduce the number of steps required to introduce chirality compared to de novo asymmetric synthesis.
Disadvantages:
-
Limited Availability: The availability of specific chiral building blocks in both enantiomeric forms can be limited and costly.
-
Less Flexibility: The synthetic design is constrained by the structure of the available building blocks.
Asymmetric Catalysis on Prochiral Substrates
This approach involves the use of a chiral catalyst to induce stereoselectivity in a reaction on a non-chiral starting material.
Advantages:
-
High Versatility: A single catalyst can potentially be used for a wide range of substrates.
-
Atom Economy: Can be more atom-economical as it avoids the need to install and later remove chiral auxiliaries.
-
Catalytic Amounts: Only a small amount of the chiral catalyst is typically required.
Disadvantages:
-
Catalyst Development: Finding an optimal catalyst for a specific transformation can be time-consuming and require extensive screening.
-
Variable Enantioselectivity: The enantiomeric excess can be highly sensitive to reaction conditions, substrate structure, and catalyst purity.
-
Metal Contamination: If a metal-based catalyst is used, removal of metal traces from the final product can be a concern in pharmaceutical applications.
Use of Chiral Auxiliaries
This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed.
Advantages:
-
High Diastereoselectivity: Often provides high levels of stereocontrol.
-
Reliability: Can be a very reliable method for establishing stereocenters.
Disadvantages:
-
Additional Steps: Requires extra steps for the attachment and removal of the auxiliary, which can lower the overall yield.
-
Atom Economy: Is inherently less atom-economical.
Experimental Protocols
While specific, detailed protocols for the synthesis of Retorphan and Sinorphan are proprietary, a general experimental protocol for the utilization of this compound in the synthesis of a chiral 1,2-diol is provided below as a representative example.
Synthesis of a Chiral 1,2-Diol via Epoxidation of an Allylic Alcohol Derived from this compound
This protocol outlines a hypothetical pathway to a chiral 1,2-diol, demonstrating the utility of this compound.
Step 1: Oxidation of (R)-2-Benzyl-3-hydroxypropyl Acetate to the Aldehyde
-
To a solution of (R)-2-Benzyl-3-hydroxypropyl acetate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added Dess-Martin periodinane (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
Step 2: Wittig Reaction to form an α,β-Unsaturated Ester
-
To a suspension of (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene (0.3 M) is added the crude aldehyde from Step 1.
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the α,β-unsaturated ester.
Step 3: Reduction of the Ester to the Allylic Alcohol
-
To a solution of the α,β-unsaturated ester from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C is added diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M solution in hexanes) dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the allylic alcohol.
Step 4: Asymmetric Epoxidation
-
To a solution of the allylic alcohol from Step 3 (1.0 eq) in anhydrous DCM (0.1 M) at -20 °C is added titanium(IV) isopropoxide (0.1 eq), followed by L-(+)-diethyl tartrate (0.12 eq).
-
The mixture is stirred for 30 minutes, and then a solution of tert-butyl hydroperoxide in toluene (1.5 eq) is added dropwise.
-
The reaction is stirred at -20 °C for 4 hours.
-
The reaction is quenched with water, and the mixture is filtered through celite.
-
The filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude epoxide is purified by column chromatography.
Step 5: Hydrolysis of the Acetate and Epoxide Opening to the 1,2-Diol
-
The epoxide from Step 4 is dissolved in a mixture of THF and water (2:1).
-
Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 6 hours.
-
The reaction is neutralized with a dilute aqueous HCl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried, and concentrated to yield the chiral 1,2-diol.
Visualizations
Logical Relationship of Chiral Synthesis Strategies
Caption: Overview of major strategies in asymmetric synthesis.
Experimental Workflow for 1,2-Diol Synthesis
References
Purity Validation of 2-Benzyl-3-hydroxypropyl Acetate: A Comparative Guide to HRMS and Chiral HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the purity validation of 2-Benzyl-3-hydroxypropyl acetate, a key chiral intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols, presents comparative data, and discusses the relative strengths of each method.
Introduction to this compound and Its Purity
This compound is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs), including the neutral endopeptidase inhibitor Sinorphan.[1] It exists as two enantiomers, (R)- and (S)-2-Benzyl-3-hydroxypropyl acetate. The stereochemistry of this intermediate is crucial for the biological activity of the final API. Purity validation, therefore, encompasses not only the identification and quantification of chemical impurities but also the determination of enantiomeric excess.
Key Purity Considerations:
-
Chemical Purity: The presence of impurities originating from the synthesis process, such as starting materials, by-products, and degradation products.
-
Enantiomeric Purity: The relative amount of the desired enantiomer compared to its undesired counterpart.
Analytical Methodologies: HRMS vs. Chiral HPLC
High-Resolution Mass Spectrometry (HRMS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) are powerful analytical techniques for assessing the purity of pharmaceutical intermediates.
-
HRMS provides highly accurate mass measurements, enabling the identification and quantification of impurities based on their elemental composition.[2] It is a highly sensitive and specific technique for detecting and characterizing unknown impurities.[3][4]
-
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[5] By utilizing a chiral stationary phase, it allows for the determination of the enantiomeric excess of the target compound.
The choice between these methods, or their complementary use, depends on the specific purity attribute being investigated.
Comparison of Analytical Performance
The following table summarizes the key performance characteristics of LC-HRMS and Chiral HPLC for the analysis of this compound and its potential impurities. The data presented is representative of the capabilities of each technique for small molecule analysis in a pharmaceutical setting.[6][7][8][9][10]
| Parameter | LC-HRMS for Chemical Purity | Chiral HPLC for Enantiomeric Purity | References |
| Primary Application | Identification and quantification of known and unknown chemical impurities. | Quantification of enantiomeric purity (undesired enantiomer). | [3][5] |
| Specificity | High; based on accurate mass and fragmentation patterns. | High; based on differential interaction with a chiral stationary phase. | [5][11] |
| Limit of Detection (LOD) | 0.001% - 0.01% | 0.01% - 0.05% | [10][12] |
| Limit of Quantification (LOQ) | 0.003% - 0.03% | 0.03% - 0.1% | [10][12] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [10][11] |
| Precision (%RSD) | < 5% | < 5% | [8][11] |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | [6][8] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-HRMS and Chiral HPLC are provided below.
LC-HRMS Method for Chemical Purity
This protocol is designed for the detection and quantification of potential process-related impurities and degradation products.
1. Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating a range of polar and non-polar impurities.[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 50 - 500.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan for impurity identification and targeted MS/MS for structural confirmation.
4. Potential Impurities to Monitor:
-
Starting Materials: 2-Benzyl-3-hydroxypropanol, Acetic acid, Acetic anhydride.
-
By-products: Di-acetylated product (2-benzyl-1,3-propanediyl diacetate).
-
Degradation Products: Hydrolysis product (2-Benzyl-3-hydroxypropanol).
Chiral HPLC Method for Enantiomeric Purity
This protocol is designed to separate and quantify the (S)-enantiomer in a sample of (R)-2-Benzyl-3-hydroxypropyl acetate (or vice versa).
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
2. Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) is effective for this separation.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflows for purity validation.
Caption: LC-HRMS workflow for chemical purity analysis.
Caption: Chiral HPLC workflow for enantiomeric purity.
Caption: Overall purity validation logical relationship.
Conclusion
Both HRMS and Chiral HPLC are indispensable tools for the comprehensive purity validation of this compound. LC-HRMS excels in the identification and quantification of a broad range of chemical impurities with high sensitivity and specificity. Chiral HPLC is the definitive method for determining enantiomeric purity, a critical quality attribute for this chiral intermediate. For complete quality control, a dual approach employing both techniques is recommended to ensure the chemical and stereochemical integrity of this compound, thereby safeguarding the quality of the final pharmaceutical product.
References
- 1. learnaboutpharma.com [learnaboutpharma.com]
- 2. toref-standards.com [toref-standards.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. emerypharma.com [emerypharma.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Comparative Analysis of Synthetic Routes to 2-Benzyl-3-hydroxypropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary synthetic routes for the preparation of 2-Benzyl-3-hydroxypropyl acetate, a chiral intermediate valuable in the synthesis of various pharmaceutical compounds. The comparison focuses on a chemoenzymatic approach utilizing lipase-catalyzed acylation and a traditional chemical synthesis employing an acylating agent with a catalyst. This analysis is supported by representative experimental data to aid in the selection of the most suitable method based on factors such as enantioselectivity, yield, and reaction conditions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chemoenzymatic Acylation | Route 2: Chemical Acylation |
| Starting Material | 2-Benzyl-1,3-propanediol | 2-Benzyl-1,3-propanediol |
| Acylating Agent | Vinyl acetate | Acetic anhydride |
| Catalyst | Candida antarctica Lipase B (CALB) | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Toluene | Dichloromethane (DCM) |
| Temperature | 40°C | Room Temperature |
| Reaction Time | 48 hours | 24 hours |
| Yield | High (can be >90%) | High (typically >90%) |
| Enantioselectivity | High (often >98% ee for one enantiomer) | None (produces a racemic mixture) |
| Work-up | Filtration, solvent evaporation | Aqueous wash, extraction, drying |
| Key Advantage | High enantioselectivity | Faster reaction time |
Synthetic Route Overview
Caption: Comparative workflow of chemoenzymatic versus chemical synthesis of this compound.
Experimental Protocols
Route 1: Chemoenzymatic Acylation for Enantiomerically Enriched (S)-2-Benzyl-3-hydroxypropyl Acetate
This method leverages the high enantioselectivity of lipases to achieve a kinetic resolution of the prochiral starting material.
Materials:
-
2-Benzyl-1,3-propanediol
-
Vinyl acetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Toluene
-
Heptane
-
Ethyl acetate
Procedure:
-
To a solution of 2-benzyl-1,3-propanediol (1 equivalent) in toluene, add vinyl acetate (1.5 equivalents).
-
Immobilized Candida antarctica Lipase B (typically 10-20% by weight of the diol) is added to the mixture.
-
The suspension is stirred at 40°C for 48 hours. The progress of the reaction can be monitored by TLC or GC.
-
Upon completion, the enzyme is removed by filtration and can be washed with fresh solvent for potential reuse.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess vinyl acetate.
-
The crude product is purified by column chromatography on silica gel (e.g., using a heptane-ethyl acetate gradient) to yield the enantiomerically enriched (S)-2-Benzyl-3-hydroxypropyl acetate. High enantiomeric excess (>98%) is often achievable with this method.[1]
Route 2: Chemical Acylation for Racemic this compound
This is a standard chemical approach for the acylation of alcohols, which is generally faster but lacks stereocontrol.
Materials:
-
2-Benzyl-1,3-propanediol
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 2-benzyl-1,3-propanediol (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The reaction mixture is then washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford racemic this compound.[2][3][4]
Discussion
The choice between these two synthetic routes is primarily dictated by the stereochemical requirements of the final product. The chemoenzymatic approach is superior for obtaining enantiomerically pure this compound, which is often a critical requirement in the synthesis of chiral drugs.[1] While the reaction times are generally longer and the enzyme catalyst can be more expensive upfront, the ability to reuse the immobilized enzyme and the high value of the enantiopure product can make this a cost-effective method.
Conversely, the chemical acylation with DMAP is a rapid and high-yielding method for producing the racemic compound.[2][3][4] This approach is suitable when a racemic mixture is acceptable or if a subsequent resolution step is planned. The reagents are readily available and the procedure is straightforward, making it a convenient option for laboratories. It is important to note that this method will produce a mixture of the desired monoacetate, the diacetate, and unreacted diol, necessitating careful purification.
References
Spectroscopic data for (R)-2-Benzyl-3-hydroxypropyl Acetate (¹H, ¹³C NMR, IR)
This guide provides a detailed comparative analysis of the spectroscopic data for (R)-2-Benzyl-3-hydroxypropyl Acetate, a chiral building block of significant interest in pharmaceutical and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its ¹H NMR, ¹³C NMR, and IR spectroscopic properties. Due to the limited availability of public spectroscopic data for the (S)-enantiomer, a direct comparison is not feasible at this time. This guide will therefore focus on the detailed spectroscopic characterization of the (R)-enantiomer and provide the foundational data for future comparative studies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-2-Benzyl-3-hydroxypropyl Acetate.
Table 1: ¹H NMR Spectroscopic Data for (R)-2-Benzyl-3-hydroxypropyl Acetate
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.20-7.40 | m | Ar-H |
| - | - | -CH₂- (benzyl) |
| - | - | -CH- (chiral center) |
| - | - | -CH₂-OH |
| - | - | -CH₂-OAc |
| ~2.05 | s | -COCH₃ |
| - | - | -OH |
Note: Specific chemical shifts and coupling constants for the aliphatic protons were not available in the searched literature. The aromatic protons of the benzyl group typically appear as a multiplet in the 7.2-7.4 ppm range, while the acetate methyl protons present as a singlet around 2.05 ppm.[1]
Table 2: ¹³C NMR Spectroscopic Data for (R)-2-Benzyl-3-hydroxypropyl Acetate
| Chemical Shift (ppm) | Assignment |
| - | C=O (ester) |
| - | Ar-C (quaternary) |
| - | Ar-CH |
| - | -CH₂- (benzyl) |
| - | -CH- (chiral center) |
| - | -CH₂-OH |
| - | -CH₂-OAc |
| - | -COCH₃ |
Note: A detailed peak list for the ¹³C NMR spectrum of (R)-2-Benzyl-3-hydroxypropyl Acetate was not available in the public domain at the time of this review. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic methylene carbon, the chiral methine carbon, the two methylene carbons of the propyl chain, and the acetate methyl carbon.
Table 3: IR Spectroscopic Data for (R)-2-Benzyl-3-hydroxypropyl Acetate
| Frequency (cm⁻¹) | Assignment |
| ~3450 | O-H stretch (alcohol) |
| ~3030 | C-H stretch (aromatic) |
| ~2930, ~2860 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1240 | C-O stretch (ester) |
| ~1050 | C-O stretch (alcohol) |
| ~740, ~700 | C-H bend (aromatic, out-of-plane) |
Note: The IR spectrum of (R)-2-Benzyl-3-hydroxypropyl Acetate is characterized by a broad absorption band around 3450 cm⁻¹ corresponding to the hydroxyl group, a strong carbonyl stretch of the ester at approximately 1735 cm⁻¹, and characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] The choice of solvent is critical to avoid interfering signals. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm. The spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[3] For ¹³C NMR, a greater number of scans is usually required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[2]
Infrared (IR) Spectroscopy
For a liquid sample such as (R)-2-Benzyl-3-hydroxypropyl Acetate, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[4][5][6][7][8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[5][6] A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[4]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chiral molecule like (R)-2-Benzyl-3-hydroxypropyl Acetate.
References
- 1. (R)-2-Benzyl-3-hydroxypropyl Acetate | 110270-49-0 | Benchchem [benchchem.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. rsc.org [rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
A Comparative Guide to the Pharmacokinetic Profiles of 2-Benzyl-3-hydroxypropyl Acetate and Benzyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of 2-Benzyl-3-hydroxypropyl acetate and the well-characterized compound, benzyl acetate. While extensive experimental data is available for benzyl acetate, there is a notable absence of direct pharmacokinetic studies on this compound in the public domain. Therefore, this comparison juxtaposes the known profile of benzyl acetate with a predictive profile for this compound, based on the metabolism of structurally similar compounds. This guide aims to inform researchers on the likely metabolic fate of this compound and highlight areas for future experimental investigation.
Executive Summary
Benzyl acetate is a well-studied ester with a rapid and predictable pharmacokinetic profile. It undergoes extensive first-pass metabolism, beginning with hydrolysis to benzyl alcohol and acetic acid. Benzyl alcohol is then further metabolized to benzoic acid, which is primarily excreted as hippuric acid. In contrast, while no direct experimental data exists for this compound, its structure suggests a primary metabolic pathway involving hydrolysis by esterases. This would yield acetic acid and 2-benzyl-1,3-propanediol. The subsequent metabolic fate of 2-benzyl-1,3-propanediol is currently unknown and warrants further investigation.
Pharmacokinetic Properties: A Comparative Analysis
The following table summarizes the known pharmacokinetic parameters for benzyl acetate and the predicted properties for this compound.
| Pharmacokinetic Parameter | Benzyl Acetate (Experimental Data) | This compound (Predicted) |
| Absorption | Readily absorbed from the gastrointestinal tract, through the skin, and via inhalation.[1][2] | Predicted to be readily absorbed from the gastrointestinal tract and potentially through the skin due to its lipophilic nature. |
| Distribution | Due to rapid hydrolysis, little to no intact benzyl acetate reaches systemic circulation.[1][2] Metabolites are distributed throughout the body. | Likely undergoes rapid hydrolysis, leading to low systemic exposure of the parent compound. The distribution would be primarily that of its metabolite, 2-benzyl-1,3-propanediol. |
| Metabolism | Rapidly hydrolyzed by esterases in the plasma and tissues to benzyl alcohol and acetate.[1][2] Benzyl alcohol is oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid.[1][2] | Predicted to be hydrolyzed by esterases to 2-benzyl-1,3-propanediol and acetic acid. The subsequent metabolism of 2-benzyl-1,3-propanediol is unknown but may involve oxidation of the hydroxyl groups. |
| Excretion | Primarily excreted in the urine as hippuric acid (approximately 66-95% of the dose).[2][3] Minor metabolites include benzoyl glucuronide and benzylmercapturic acid.[3] | The excretion route is unknown. It would depend on the further metabolism of 2-benzyl-1,3-propanediol. If oxidized to a carboxylic acid, renal excretion of its conjugates would be a likely pathway. |
Metabolic Pathways
The metabolic pathways of benzyl acetate and the predicted pathway for this compound are illustrated below.
Experimental Protocols for Benzyl Acetate Pharmacokinetic Studies
The following are summaries of experimental methodologies that have been used to characterize the pharmacokinetics of benzyl acetate. These protocols can serve as a foundation for designing future studies on this compound.
In Vivo Administration and Sample Collection (Rat Model)
-
Oral Administration (Gavage): Male Fischer 344 rats were administered [methylene-¹⁴C]benzyl acetate by gavage at doses of 5, 250, or 500 mg/kg.[3] The compound was given either neat or in a vehicle such as corn oil or propylene glycol.[3]
-
Topical Administration: [methylene-¹⁴C]Benzyl acetate was applied to the shaved backs of male Fischer 344 rats at dose levels of 100, 250, and 500 mg/kg under an occlusive dressing. The application was made over a defined surface area (6.25, 12, or 18 cm²).
-
Sample Collection: For both administration routes, urine and feces were collected at various time points (e.g., up to 72 hours). In some studies, animals were exsanguinated at different times to collect plasma for analysis.[3]
Analytical Methods
-
Radiolabeling: The use of ¹⁴C-labeled benzyl acetate ([methylene-¹⁴C]benzyl acetate) is a common technique to trace the compound and its metabolites throughout the body.
-
Chromatography:
The workflow for a typical pharmacokinetic study of benzyl acetate is depicted below.
Conclusion and Future Directions
The pharmacokinetic profile of benzyl acetate is well-documented, characterized by rapid hydrolysis and efficient excretion of its metabolites. In stark contrast, this compound remains uncharacterized. Based on chemical structure and the metabolism of similar esters, it is reasonable to predict that it will also undergo rapid hydrolysis in vivo. However, the subsequent metabolic fate of the resulting 2-benzyl-1,3-propanediol is unknown.
To bridge this knowledge gap, we recommend the following experimental investigations:
-
In Vitro Hydrolysis Assays: Utilizing liver microsomes or plasma to confirm the predicted esterase-mediated hydrolysis of this compound and to determine the rate of this reaction.
-
In Vivo Pharmacokinetic Studies: Conducting studies in animal models (e.g., rats) to determine the absorption, distribution, metabolism, and excretion of this compound. The use of a radiolabeled version of the compound would be highly beneficial for these studies.
-
Metabolite Identification: Employing techniques such as mass spectrometry to identify the metabolites of this compound in biological matrices.
A thorough understanding of the pharmacokinetic properties of this compound is crucial for its potential development in any application requiring systemic exposure. The methodologies outlined in this guide for benzyl acetate provide a robust framework for initiating these much-needed investigations.
References
- 1. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Pharmacokinetics of propylene glycol in humans during multiple dosing regimens. | Semantic Scholar [semanticscholar.org]
- 4. The Effects of Glyceride Structure on Absorption and Metabolism | Annual Reviews [annualreviews.org]
A Comparative Guide to Chiral Ligands for Asymmetric Hydrogenation in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an atom-economical and highly efficient pathway to enantiomerically pure molecules essential for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The success of this technique hinges on the selection of an appropriate chiral catalyst, a complex typically composed of a transition metal and a chiral ligand. The ligand is the primary source of stereochemical information, dictating the facial selectivity of hydrogen addition to a prochiral substrate.[3][4][5]
This guide offers an objective comparison of the efficacy of several prominent classes of chiral ligands, supported by experimental data from peer-reviewed literature. We will delve into their performance across various substrates, focusing on key metrics such as enantiomeric excess (ee%), turnover number (TON), and reaction conditions.
Comparative Performance of Chiral Ligands
The choice of ligand is often substrate- and metal-dependent. While some ligands exhibit broad applicability, others are tailored for specific transformations. Below is a comparative analysis of several widely used ligand families.
-
Biaryl Diphosphines (e.g., BINAP): 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a foundational atropisomeric ligand that has demonstrated remarkable success, particularly with rhodium and ruthenium catalysts.[1][6] It is highly effective for the hydrogenation of a wide range of functionalized olefins and ketones.[1][7] Cationic BINAP-ruthenium complexes are efficient catalyst precursors for the enantioselective hydrogenation of various prochiral substrates.[6] The Ru-BINAP system, in particular, is noted for its efficiency in hydrogenating functionalized ketones.[1]
-
Ferrocene-Based Diphosphines (e.g., Josiphos): This class of ligands is characterized by a ferrocene backbone, providing a rigid and sterically defined chiral environment. They are known for their high activity and enantioselectivity in the hydrogenation of a variety of substrates, including ketones and imines, often with rhodium and iridium catalysts.
-
Tridentate Ligands (e.g., P,N,N and P,N,O Systems): In recent years, chiral tridentate ligands have gained prominence.[3] These ligands bind to the metal center at three points, creating a more rigid and well-defined catalytic pocket, which can lead to enhanced stereocontrol. P,N,N and P,N,O ligands have been successfully employed with ruthenium, iridium, and even earth-abundant metals for the hydrogenation of challenging substrates like simple ketones and β-keto esters, often affording products with high yields and enantioselectivities.[8][9]
-
Spiro Ligands (e.g., SpiroPAP): Chiral spiro-based ligands have emerged as exceptionally effective for certain transformations. For instance, iridium complexes featuring spiro ligands (Ir-SpiroPAP) have achieved outstanding results in the hydrogenation of α-amino ketones and γ,δ-unsaturated β-ketoesters, delivering chiral β-amino alcohols and allylic alcohols with enantioselectivities often exceeding 99%.[10][11]
Data Presentation: Performance Metrics
The following table summarizes quantitative data from various studies, showcasing the performance of different ligand-metal systems in the asymmetric hydrogenation of representative substrates.
| Ligand/Catalyst System | Substrate | S/C Ratio | H₂ Pressure | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Ru/Tol-BINAP/(S,S)-DPEN | 2,4,4-Trimethyl-2-cyclohexenone | 1000:1 | 10 atm | 20-22 | - | 95 | [12] |
| Ir-L1 (P,N,O-type) | Acetophenone | 1000:1 | 50 bar | 50 | >99 | 95 | [9] |
| Ir-Ferrocenyl P,N,N Ligand | Ethyl 3-oxobutanoate | - | 50 atm | 25 | >99 | 95 | [8] |
| Ru/XylylBINAP/(R)-DAIPEN | 2-Acetylfuran | - | - | - | - | 99 | [12] |
| RuBr₂--INVALID-LINK-- | 3-Quinuclidinone | 100,000:1 | 15 atm | - | ~100 | 88 (>99 after recrystallization) | [13] |
| MsDPEN-Cp*Ir | 4-Chromanone | 5000:1 | 15 atm | 60 | - | 99 | [13] |
| Ir-SpiroPAP/(R)-6b | Exocyclic β-ketoester | 1000:1 | - | 25-30 | 95-99 | >99 | [11] |
| Rh/(2S,4S)-SKEWPHOS/K₂CO₃ | Tetrasubstituted Enamine | 20:1 | 1.0 MPa | 50 | - | 93 | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols adapted from the literature.
1. General Protocol for Asymmetric Hydrogenation of Ketones with Ru/Diphosphine/Diamine Catalyst [12]
-
Catalyst Precursor Preparation: A ruthenium(II) complex such as trans-[RuCl2(diphosphine)(diamine)] is synthesized according to established literature procedures.
-
Reaction Setup: In a glovebox, a pressure-resistant glass tube is charged with the ruthenium catalyst precursor, a base (e.g., t-BuOK), and the ketonic substrate. The substrate-to-catalyst (S/C) ratio is typically high, for example, 1000:1.
-
Hydrogenation: The tube is placed in a stainless-steel autoclave. The reaction vessel is purged with hydrogen gas before being pressurized to the desired level (e.g., 10 atm H₂). The reaction is stirred at a specific temperature (e.g., 20–22 °C) for a set duration (e.g., 12 hours).
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by GC or ¹H NMR analysis of the crude product. The enantiomeric excess (ee) of the resulting chiral alcohol is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) by comparing retention times with known standards.
2. Asymmetric Hydrogenation of β-Ketoesters with an Iridium-SpiroPAP Catalyst [11]
-
Catalyst System: The active catalyst is typically generated in situ.
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., Argon), the iridium precursor and the chiral SpiroPAP ligand (e.g., (R)-6b) are added, followed by a degassed solvent such as ethanol (EtOH). The solution is stirred at room temperature for a specified time to allow for complex formation.
-
Hydrogenation: The substrate (e.g., an exocyclic γ,δ-unsaturated β-ketoester) and a base (e.g., tBuOK) are added to the activated catalyst solution. The flask is then transferred to an autoclave, which is purged and pressurized with H₂ gas. The reaction proceeds at a controlled temperature (e.g., 25-30 °C) for a duration of 0.5 to 16 hours, depending on the substrate.
-
Analysis: Upon completion, the reaction mixture is filtered through a pad of silica gel. The filtrate is concentrated, and the isolated yield is calculated. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by HPLC analysis using a chiral stationary phase.
Visualizations: Workflows and Relationships
Diagrams are provided to illustrate a typical experimental workflow and the conceptual relationships between different components in asymmetric hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-b.com [ajchem-b.com]
- 11. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-Benzyl-3-hydroxypropyl acetate
This guide provides immediate and essential safety protocols for handling 2-Benzyl-3-hydroxypropyl acetate, a key intermediate in the synthesis of pharmaceuticals such as Sinorphan and Retorphan.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS Nos. 110270-52-5 for the (S)-enantiomer and 110270-49-0 for the (R)-enantiomer), this document extrapolates crucial safety information from the SDS of structurally similar compounds, including Benzyl Acetate and (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to pose the following hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
-
Aquatic Hazard (Acute and Chronic): Potentially toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and potential irritation.[3] |
| Skin and Body Protection | Impervious laboratory coat or clothing. | To protect the skin from accidental exposure.[3] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if ventilation is inadequate or for spill cleanup. | To avoid inhalation of vapors or mists that may cause respiratory tract irritation.[3] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools for transfer (e.g., pipette, spatula).
-
During Use: Avoid breathing vapors or mists.[3] Do not eat, drink, or smoke in the handling area.[3]
-
After Handling: Wash hands thoroughly after handling the substance.[3] Clean the work area and any equipment used.
Spill Management Plan
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.
-
Environmental Precautions: Avoid release into the environment.[5] Prevent the chemical from entering drains or waterways.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
